molecular formula C14H25NO5 B15608057 N-Boc-dolaproine

N-Boc-dolaproine

Número de catálogo: B15608057
Peso molecular: 287.35 g/mol
Clave InChI: LNEHHTWYEBGHBY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Boc-dolaproine is a useful research compound. Its molecular formula is C14H25NO5 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-9(12(16)17)11(19-5)10-7-6-8-15(10)13(18)20-14(2,3)4/h9-11H,6-8H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEHHTWYEBGHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Crucial Role of N-Boc-Dolaproine in the Synthesis of Dolastatin 10: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 10, a potent antineoplastic pentapeptide originally isolated from the marine sea hare Dolabella auricularia, has been a subject of intense research due to its remarkable cytotoxic activity against a wide range of cancer cell lines. Its complex molecular architecture, featuring several unique amino acid residues, presents a significant challenge for synthetic chemists. A key building block in the total synthesis of dolastatin 10 is N-Boc-dolaproine (Boc-Dap), a protected form of the unusual amino acid dolaproine. This technical guide provides an in-depth analysis of the pivotal role of this compound in the synthesis of dolastatin 10, complete with experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Dolastatin 10 is a linear peptide comprised of five amino acid subunits: dolavaline (Dov), valine (Val), dolaisoleuine (Dil), dolaproine (Dap), and dolaphenine (Doe). This compound serves as the protected fourth subunit (P4) in the convergent synthetic strategies typically employed for the construction of dolastatin 10 and its analogues. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the proline ring is essential to prevent unwanted side reactions during the peptide coupling steps and to ensure the regioselective formation of the desired amide bonds.

The Synthetic Strategy: Incorporation of this compound

The synthesis of dolastatin 10 generally proceeds through a convergent approach, where fragments of the peptide are synthesized separately and then coupled together. A common strategy involves the synthesis of a dipeptide fragment composed of dolaproine and dolaphenine (Dap-Doe). In this strategy, this compound is the starting point for the P4 unit.

The synthesis of the Boc-Dap-Doe dipeptide is a critical step. It involves the coupling of the carboxylic acid of this compound with the amine group of the dolaphenine (Doe) subunit. The Boc protecting group on dolaproine is then removed under acidic conditions to reveal a free amine, which is subsequently coupled with the next amino acid in the sequence, dolaisoleuine (Dil). This process of deprotection and coupling is repeated until the full pentapeptide is assembled.

Experimental Protocols

The following protocols are representative examples of the key steps involving this compound in the synthesis of dolastatin 10, based on established literature procedures.

Synthesis of the Dipeptide Boc-Dap-Doe

This procedure details the coupling of this compound with a dolaphenine analogue, phenylalanine methyl ester (H-Phe-OMe), as a representative example.

Materials:

  • N-Boc-(2S,2'R,3'R)-dolaproine (Boc-Dap-OH)

  • Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (CH2Cl2) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in dry CH2Cl2 or DMF at 0 °C are added EDCI (1.2 eq) and HOBt (1.2 eq).

  • The reaction mixture is stirred for 15 minutes at 0 °C.

  • A solution of H-Phe-OMe·HCl (1.1 eq) and Et3N or DIPEA (2.5 eq) in dry CH2Cl2 or DMF is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • The reaction mixture is diluted with CH2Cl2 and washed successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure Boc-Dap-Phe-OMe dipeptide.

Deprotection of the Boc Group

Materials:

  • Boc-Dap-Doe dipeptide

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • Dichloromethane (CH2Cl2) (if using TFA)

Procedure using TFA:

  • The Boc-Dap-Doe dipeptide is dissolved in a mixture of TFA and CH2Cl2 (e.g., 1:1 v/v) at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-2 hours, or until complete deprotection is observed by TLC or LC-MS.

  • The solvent is removed under reduced pressure. The residue is co-evaporated with toluene (B28343) or CH2Cl2 several times to remove excess TFA.

  • The resulting TFA salt of the Dap-Doe dipeptide is dried under high vacuum and used in the next coupling step without further purification.

Procedure using 4 M HCl in dioxane:

  • The Boc-Dap-Doe dipeptide is dissolved in 4 M HCl in dioxane.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The solvent is removed under reduced pressure to yield the HCl salt of the Dap-Doe dipeptide.

Quantitative Data

The following table summarizes typical quantitative data for the key intermediates in the synthesis of dolastatin 10, compiled from various synthetic reports. Please note that yields and physical properties can vary depending on the specific reagents and conditions used.

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)Specific Rotation [α]D
N-Boc-(2S,2'R,3'R)-dolaproineC14H25NO5287.35-138-142-40° (c 3.0, CH3OH)[1]
Boc-Dap-Doe (dipeptide)--85--
TFA·H-Dap-Doe (dipeptide salt)--99--
Dolastatin 10C42H68N6O6S785.09---

Signaling Pathways and Experimental Workflows

The synthesis of dolastatin 10 is a multi-step process that can be visualized as a linear progression of coupling and deprotection steps. The following diagram, generated using the DOT language, illustrates the logical relationship of the core synthetic sequence starting from this compound.

Dolastatin10_Synthesis cluster_P4P5 Dipeptide (P4-P5) Synthesis cluster_elongation Peptide Chain Elongation Boc_Dap This compound (P4) Boc_Dap_Doe Boc-Dap-Doe Boc_Dap->Boc_Dap_Doe Peptide Coupling (EDCI, HOBt) Doe Dolaphenine (P5) Doe->Boc_Dap_Doe Deprotection Boc Deprotection (TFA or HCl) Boc_Dap_Doe->Deprotection Dap_Doe H-Dap-Doe Deprotection->Dap_Doe Boc_Dil_Dap_Doe Boc-Dil-Dap-Doe Dap_Doe->Boc_Dil_Dap_Doe Peptide Coupling Dil N-Boc-Dolaisoleuine (P3) Dil->Boc_Dil_Dap_Doe Further_Couplings ... Boc_Dil_Dap_Doe->Further_Couplings Dolastatin10 Dolastatin 10 Further_Couplings->Dolastatin10 Repeat Deprotection & Coupling with Val (P2) & Dov (P1)

Synthetic workflow for the incorporation of this compound in dolastatin 10 synthesis.

Conclusion

This compound is an indispensable component in the total synthesis of dolastatin 10. Its Boc-protected amine allows for the controlled and sequential assembly of the pentapeptide backbone, preventing unwanted side reactions and ensuring the formation of the correct amide bond linkages. The successful synthesis of the Boc-Dap-Doe dipeptide is a cornerstone of many synthetic routes to this potent anticancer agent. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the fields of medicinal chemistry and drug development who are engaged in the synthesis and study of dolastatin 10 and its analogues. The continued exploration of efficient and scalable synthetic routes will undoubtedly facilitate further investigation into the therapeutic potential of this remarkable natural product.

References

N-Boc-Dolaproine: A Technical Guide to its Chemical Properties, Structure, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine, systematically named (2R,3R)-3-((2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid, is a crucial chiral building block in the synthesis of potent anti-cancer agents. Its primary significance lies in its role as a key intermediate in the total synthesis of Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia.[1][2][3][4][5] Dolastatin 10 exhibits powerful cytotoxic activity against a range of tumor cell lines by inhibiting tubulin polymerization, a critical process in cell division.[6][7] This technical guide provides a comprehensive overview of the chemical properties, structure, and the biological context of this compound.

Chemical Structure

The chemical structure of this compound is characterized by a proline moiety protected with a tert-butoxycarbonyl (Boc) group, linked to a substituted propanoic acid chain. The molecule possesses multiple chiral centers, contributing to its specific three-dimensional conformation, which is essential for its synthetic utility.

IUPAC Name: (2R,3R)-3-methoxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid[8] CAS Number: 120205-50-7[8] Canonical SMILES: C--INVALID-LINK--OC(C)(C)C)OC">C@HC(=O)O[8] InChI Key: LNEHHTWYEBGHBY-OUAUKWLOSA-N[8]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, certain parameters are based on computational predictions.

PropertyValueSource
Molecular Formula C₁₄H₂₅NO₅[3][4]
Molecular Weight 287.35 g/mol [8]
Physical Form Solid or Oil (Varies by supplier)[4]
Predicted Boiling Point 397.8 ± 17.0 °C[4][5]
Predicted Density 1.133 ± 0.06 g/cm³[4][5]
Predicted pKa 4.27 ± 0.11[4]
Solubility DMSO: 100 mg/mLMedchemExpress
Storage Temperature 2-8°C or Refrigerator[4]

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry with peak analysis for this compound are not consistently reported in publicly available sources. Commercial suppliers of this compound typically confirm the structure and purity via these methods but do not publish the detailed spectra. For research purposes, it is recommended to acquire these spectra on the specific batch of the compound being used.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and purification of this compound are not extensively detailed in peer-reviewed journals. However, a synthetic method is outlined in a patent, which involves a Reformatsky reaction followed by methylation and hydrolysis.[9] The general workflow is depicted below.

Synthesis Workflow

G cluster_0 Synthesis of this compound N-Boc-L-prolinaldehyde N-Boc-L-prolinaldehyde Reformatsky_Reaction Reformatsky_Reaction N-Boc-L-prolinaldehyde->Reformatsky_Reaction Bromopropionyl Spiro Bromopropionyl Spiro Bromopropionyl Spiro->Reformatsky_Reaction Intermediate Intermediate Reformatsky_Reaction->Intermediate Zinc powder activation Methylation Methylation Intermediate->Methylation Methylated_Intermediate Methylated_Intermediate Methylation->Methylated_Intermediate Hydrolysis Hydrolysis Methylated_Intermediate->Hydrolysis This compound This compound Hydrolysis->this compound G cluster_0 Mechanism of Action of Dolastatin 10 Dolastatin_10 Dolastatin_10 Tubulin_dimers Tubulin_dimers Dolastatin_10->Tubulin_dimers Binds to β-tubulin Microtubule_Polymerization Microtubule_Polymerization Tubulin_dimers->Microtubule_Polymerization Inhibits Mitotic_Spindle_Formation Mitotic_Spindle_Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest Cell_Cycle_Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

References

An In-depth Technical Guide to the Stereochemistry of N-Boc-dolaproine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine is a crucial chiral building block in the synthesis of dolastatin 10, a potent antimitotic natural product isolated from the sea hare Dolabella auricularia.[1][2] The stereochemistry of the dolaproine moiety within dolastatin 10 is paramount to its biological activity, specifically its ability to inhibit tubulin polymerization.[3][4] This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, characterization, and the impact of its various stereoisomers on the bioactivity of dolastatin 10.

Stereochemistry and Biological Significance

This compound possesses three chiral centers, leading to the possibility of eight stereoisomers. The naturally occurring and most active form incorporated into dolastatin 10 is (2R,3R,4S)-N-Boc-dolaproine.[5][6] Studies on various stereoisomers of dolastatin 10 have demonstrated that alterations in the stereochemistry of the dolaproine unit, particularly at the C9 and C10 positions (corresponding to the C2 and C3 positions of the propanoic acid moiety of dolaproine), lead to a significant reduction in cytotoxic activity.[3] This highlights the critical role of the precise three-dimensional arrangement of substituents in the dolaproine fragment for effective binding to tubulin and subsequent inhibition of microtubule assembly.

Physicochemical and Spectroscopic Data of this compound Stereoisomers
Property(2R,3R,4S)-N-Boc-dolaproineOther Stereoisomers
CAS Number 120205-50-7[5]Not available
Molecular Formula C14H25NO5[5]C14H25NO5
Molecular Weight 287.35 g/mol [5]287.35 g/mol
Appearance Colorless to light yellow oil or white solid[6]Not available
Specific Rotation ([α]D) -46.2° (c=1 in Methanol) at 25.4°C[6]Not available
Key ¹H NMR Signals Data not available in a comparative format.Data not available
Key ¹³C NMR Signals Data not available in a comparative format.Data not available
X-ray Crystallography Data Not availableNot available

Experimental Protocols

The stereoselective synthesis of this compound is a key challenge in the total synthesis of dolastatin 10 and its analogues. Several synthetic routes have been developed, with one common strategy involving a stereoselective aldol (B89426) condensation or a Reformatsky-type reaction.

Representative Synthesis of (2R,3R,4S)-N-Boc-dolaproine via Reformatsky Reaction

The following protocol is a representative example based on methodologies described in the patent literature.[3]

Step 1: Preparation of the Reformatsky Reagent

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add zinc powder (3.0 equivalents) and a suitable organic solvent (e.g., dioxane).

  • Heat the suspension to 50-60°C and add trimethylchlorosilane (0.5 equivalents) dropwise.

  • Stir the reaction mixture at this temperature for 2-3 hours to activate the zinc.

  • Cool the mixture to 30-35°C.

Step 2: Reformatsky Reaction

  • To the activated zinc suspension, add a solution of the appropriate bromoacyl derivative (e.g., a bromopropionyl spiro compound, 0.8 equivalents) in dioxane dropwise. Initially, add approximately 20% of the solution and stir for 30-60 minutes.

  • Slowly add the remaining bromoacyl derivative solution.

  • To this mixture, add a solution of N-Boc-L-prolinaldehyde (1.0 equivalent) in dioxane dropwise.

  • Maintain the reaction temperature at 30°C and stir for approximately 4 hours, monitoring the reaction progress by HPLC until the starting bromoacyl derivative is consumed.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (2x).

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the protected this compound precursor.

Step 3: Methylation and Hydrolysis

  • The hydroxyl group of the precursor is then methylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride).

  • Subsequent hydrolysis of the resulting ester yields this compound.

Chiral Separation of this compound Diastereomers

The synthesis of this compound often results in a mixture of diastereomers that require separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for this purpose.

General HPLC Conditions for Chiral Separation:

  • Column: A polysaccharide-based chiral column (e.g., Chiralpak or Chiralcel).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio needs to be optimized for the specific diastereomeric mixture.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min for analytical scale separations.

  • Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

A systematic screening of different chiral columns and mobile phase compositions is often necessary to achieve baseline separation of all diastereomers.

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow A N-Boc-L-prolinaldehyde D Reformatsky Reaction A->D B Bromoacyl Derivative B->D C Activated Zinc C->D E Protected this compound Precursor D->E Crude Product F Methylation E->F G Methylated Intermediate F->G H Hydrolysis G->H I This compound (Diastereomeric Mixture) H->I J Chiral HPLC Separation I->J K Isolated this compound Stereoisomers J->K

Caption: A generalized workflow for the synthesis and purification of this compound stereoisomers.

Structure-Activity Relationship of Dolastatin 10

SAR_Dolastatin10 Dolastatin10 Dolastatin 10 Dolaproine Dolaproine Moiety (2R,3R,4S) Dolastatin10->Dolaproine contains OtherStereoisomers Other Dolaproine Stereoisomers (e.g., altered C9, C10) Dolastatin10->OtherStereoisomers modified with HighActivity High Cytotoxic Activity (Tubulin Polymerization Inhibition) Dolaproine->HighActivity leads to ReducedActivity Significantly Reduced Cytotoxic Activity OtherStereoisomers->ReducedActivity leads to

Caption: The critical role of dolaproine's stereochemistry in the biological activity of dolastatin 10.

Mechanism of Action of Dolastatin 10

Tubulin_Inhibition Dolastatin10 Dolastatin 10 Dolastatin10->Inhibition Tubulin Tubulin Dimers (α/β) Microtubule Microtubule Polymerization Tubulin->Microtubule assembles into Mitosis Cell Division (Mitosis) Microtubule->Mitosis is essential for Apoptosis Apoptosis (Cell Death) Mitosis->Apoptosis is arrested, leading to Inhibition->Microtubule

Caption: Simplified signaling pathway illustrating the inhibition of tubulin polymerization by dolastatin 10.

Conclusion

The stereochemistry of this compound is a critical determinant of the potent anticancer activity of dolastatin 10. The precise (2R,3R,4S) configuration is essential for optimal biological function. The synthesis and purification of enantiomerically pure this compound remain a key focus for researchers developing dolastatin 10 analogues and antibody-drug conjugates for therapeutic applications. This guide provides a foundational understanding of the stereochemical nuances of this important synthetic building block for professionals in the field of drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Origin of Dolaproine-Containing Peptides

This technical guide provides a comprehensive overview of the discovery, origin, chemical structure, and biological activity of dolaproine-containing peptides. It includes detailed experimental protocols, quantitative data, and pathway visualizations to serve as a core resource for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Dolaproine-containing peptides represent a class of highly potent cytotoxic compounds, primarily of marine origin, that have garnered significant interest in cancer research. These peptides are characterized by the presence of unusual amino acid residues, including dolaproine (Dap), a derivative of proline. The two most prominent examples are dolastatin 10, a linear peptide, and symplocamide A, a cyclic depsipeptide. Originally thought to be metabolites of sea hares, these complex molecules are, in fact, synthesized by cyanobacteria. Their potent biological activities, particularly the antimitotic action of dolastatin 10, have led to the development of synthetic derivatives that are now key components of approved antibody-drug conjugates (ADCs) for cancer therapy.

Discovery and Origin

The story of dolaproine-containing peptides is a classic example of marine chemical ecology, where the true biosynthetic origin was traced back from a consumer to a primary producer.

Dolastatin 10: From Sea Hare to Cyanobacteria

Dolastatin 10 was first isolated in 1987 by Pettit and his team from the Indian Ocean sea hare Dolabella auricularia.[1][2][3] This shell-less mollusk yielded a number of cytotoxic compounds, with dolastatin 10 being exceptionally potent.[2][4] However, the extremely low abundance of these compounds in the sea hare made further biological evaluation and development challenging.[5]

Symplocamide A: A Direct Discovery

Unlike the indirect discovery of dolastatin 10, symplocamide A was isolated directly from a marine cyanobacterium, a Symploca sp., collected in Papua New Guinea in 2008.[7][8] This discovery further solidified the role of cyanobacteria, particularly from the orders Oscillatoriales and Nostocales, as prolific producers of diverse and potent bioactive peptides.[9][10][11] Symplocamide A is a cyclic depsipeptide and a potent inhibitor of serine proteases.[7][8]

Chemical Structure and Biological Activity

The unique structural features of dolaproine-containing peptides are directly linked to their potent biological activities.

  • Dolastatin 10 is a linear pentapeptide composed of four unique amino acids: dolavaline (Dov) at the N-terminus, followed by L-valine (Val), dolaisoleuine (Dil), dolaproine (Dap), and the C-terminal amine dolaphenine (Doe).[12][13] Its primary mechanism of action is the inhibition of tubulin polymerization by binding to the vinca (B1221190) domain of tubulin.[14][15] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis, making it a powerful antimitotic agent.[15][16] Synthetic analogs, notably monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), have been developed and are widely used as cytotoxic payloads in ADCs.[1][5]

  • Symplocamide A is a cyclic depsipeptide containing a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety.[7] Its structure confers potent cytotoxicity against various cancer cell lines, including lung cancer and neuroblastoma.[8][17] Beyond its cytotoxicity, symplocamide A is a strong inhibitor of serine proteases, with a marked selectivity for chymotrypsin (B1334515) over trypsin.[8][18] This dual activity makes it a compelling scaffold for further therapeutic development.[19]

Data Presentation

Quantitative data on the biological activity of these peptides are summarized below for comparative analysis.

Table 1: Cytotoxicity of Dolaproine-Containing Peptides and Related Compounds
CompoundCell LineCancer TypeIC₅₀ (nM)Reference(s)
Dolastatin 10 HT-29Colon Cancer0.06[5]
MCF7Breast Cancer0.03[5]
L1210Leukemia0.03[5]
NCI-H69Small Cell Lung Cancer0.059[20]
DU-145Prostate Cancer0.5[20]
Symplocamide A H-460Lung Cancer40[7][8][17]
Neuro-2ANeuroblastoma29[7][8][17]
Auristatin PE Various-Comparable to Dolastatin 10[14]
Viequeamide A H-460Lung Cancer60[21]
Table 2: Tubulin Polymerization Inhibition
CompoundAssay TargetIC₅₀ (µM)Reference(s)
Dolastatin 10 Tubulin Polymerization2.2[5]

Signaling Pathways

The primary signaling pathway affected by dolastatin 10 is the microtubule dynamics pathway, which is critical for cell division.

Dolastatin 10 Mechanism of Action

Dolastatin 10 exerts its potent antimitotic effect by directly interfering with microtubule assembly. It binds to the tubulin protein at the vinca domain, a site distinct from other microtubule inhibitors like taxanes and colchicine. This binding prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network leads to the collapse of the mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Dolastatin10_Pathway cluster_extracellular cluster_intracellular Intracellular Dolastatin Dolastatin 10 Tubulin α/β-Tubulin Dimers Dolastatin->Tubulin Binds to Vinca Domain Microtubules Microtubule Polymerization Dolastatin->Microtubules Inhibits Tubulin->Microtubules Assembly Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Correct Formation allows Mitosis Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Triggers

Caption: Dolastatin 10 inhibits tubulin polymerization, leading to G2/M arrest and apoptosis.

Experimental Protocols

The study of dolaproine-containing peptides involves sophisticated techniques for isolation, characterization, and synthesis.

Isolation and Structure Elucidation from Natural Sources

The general workflow for isolating and identifying novel peptides from cyanobacteria involves a multi-step process combining extraction, chromatography, and spectroscopy.

Methodology:

  • Sample Collection and Extraction: Large quantities of cyanobacterial biomass (e.g., Symploca sp.) are collected and lyophilized. The dried biomass is then subjected to sequential solvent extraction, typically starting with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) to extract a broad range of metabolites.

  • Solvent Partitioning: The crude extract is partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity. The bioactive fractions are identified using preliminary cytotoxicity or enzyme inhibition assays.

  • Chromatographic Separation: The active fraction is subjected to multiple rounds of chromatography for purification.

    • Initial Fractionation: Often performed using vacuum liquid chromatography (VLC) over silica (B1680970) gel.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary tool for purification. A C18 column is commonly used with a gradient elution system, typically involving water and acetonitrile (B52724) (ACN), often modified with an ion-pairing agent like trifluoroacetic acid (TFA).

  • Structure Elucidation: The pure compound's structure is determined using a combination of spectroscopic methods.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula. Tandem MS (MS/MS) experiments provide fragmentation data that helps in sequencing the peptide.[22]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule.[7][8]

  • Stereochemistry Determination: The absolute configuration of the amino acid residues is determined by hydrolyzing the peptide and analyzing the resulting amino acids using chiral HPLC or gas chromatography (GC) after derivatization.[8]

Synthesis_Workflow cluster_building_blocks 1. Synthesis of Building Blocks cluster_coupling 2. Peptide Assembly cluster_final 3. Final Steps Dov Synthesize Dov Frag1 Couple Dov-Val Dov->Frag1 Dil Synthesize Dil Frag2 Couple Dil-Dap-Doe Dil->Frag2 Dap Stereoselective Synthesis of Dap Dap->Frag2 Full Couple Fragments [Dov-Val] + [Dil-Dap-Doe] Frag1->Full Frag2->Full Deprotect Global Deprotection Full->Deprotect Purify HPLC Purification Deprotect->Purify

References

N-Boc-dolaproine for beginners in peptide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Boc-Dolaproine for Peptide Chemistry

For researchers, scientists, and professionals in drug development, understanding the role and application of specialized amino acids is paramount. This compound is a critical building block in the synthesis of potent anti-cancer agents, making it a molecule of significant interest. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its application in the synthesis of complex peptides.

Introduction to this compound

This compound (Dap) is a protected, non-proteinogenic amino acid. It serves as a crucial structural component of Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia.[1][2][3][4] Dolastatin 10 is a powerful inhibitor of tubulin polymerization and mitosis, exhibiting significant antineoplastic activity.[2][3]

Due to toxic side effects observed in clinical trials, Dolastatin 10 itself is not used as a standalone drug. However, its structural framework has inspired the development of numerous synthetic analogs known as auristatins.[5] this compound is a key intermediate in the synthesis of these auristatins, which are widely used as cytotoxic payloads in Antibody-Drug Conjugates (ADCs).[5][6] The Boc (tert-butoxycarbonyl) group is a temporary protecting group for the amine, which is essential for controlled, stepwise peptide synthesis.[7]

Physicochemical and Safety Data

Accurate characterization is the foundation of chemical synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 120205-50-7[1][8]
Molecular Formula C₁₄H₂₅NO₅[1][8][9]
Molecular Weight 287.35 g/mol [8][9][10]
IUPAC Name (2R,3R)-3-[(2S)-1-(tert-butoxycarbonyl)-2-pyrrolidinyl]-3-methoxy-2-methylpropanoic acid
Synonyms (2R,3R)-BOC-dolaproine, Dolaproline, N-Boc-dolaproline[6][8][11]
Appearance Colorless to light yellow oil or solid[6][12]
Purity ≥95%[8]
Boiling Point 397.8 ± 17.0 °C (Predicted)[6][11][12]
Density 1.133 ± 0.06 g/cm³ (Predicted)[6][11][12]
pKa 4.27 ± 0.11 (Predicted)[6][11][12]
Table 2: Safety and Handling Information
ParameterDetailsSource
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Storage Temperature 2-8°C, -20°C, or 4°C under nitrogen[1][2][6][12]
Shipping Temperature Ambient / Room Temperature[1][8]

Synthesis of this compound

The synthesis of this compound is a multi-step process. One common route begins with the commercially available N-Boc-L-prolinaldehyde.[5][9] A key step involves a Reformatsky-type reaction to form the carbon-carbon bond and introduce the desired stereochemistry.[5]

G start N-Boc-L-prolinaldehyde intermediate Reformatsky Adduct (Mixture of Diastereomers) start->intermediate Reformatsky Reaction reagent1 Bromo-propionyl derivative + Zinc Powder reagent1->intermediate methylation Methylation (e.g., MeI, Ag₂O) intermediate->methylation Stereoselective Methylation hydrolysis Ester Hydrolysis (e.g., LiOH) methylation->hydrolysis Saponification product This compound hydrolysis->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Reformatsky Reaction

This protocol is a representative example based on published synthesis routes.[5]

  • Activation of Zinc: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add zinc powder. Activate the zinc using a suitable method (e.g., washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum).

  • Reaction Setup: Add anhydrous tetrahydrofuran (B95107) (THF) to the activated zinc.

  • Initiation: Add a small amount of a bromo-propionyl derivative (e.g., ethyl 2-bromopropionate) to the zinc suspension and heat gently to initiate the reaction.

  • Addition of Reactants: Cool the reaction mixture to 25-35°C. Prepare separate solutions of N-Boc-L-prolinaldehyde in THF and the bromo-propionyl derivative in THF.

  • Slowly add the N-Boc-L-prolinaldehyde solution to the zinc suspension and stir for 15-30 minutes.

  • Controlled Addition: Add approximately 20% of the bromo-propionyl derivative solution dropwise. Stir for 30-60 minutes. Continue the dropwise addition of the remaining solution, maintaining the temperature between 25-35°C.

  • Reaction Monitoring: Allow the reaction to proceed for several hours, monitoring the consumption of the starting material by an appropriate analytical technique (e.g., HPLC or TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Subsequent Steps: Purify the resulting Reformatsky adduct by column chromatography. The purified intermediate is then subjected to methylation followed by ester hydrolysis to yield this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. The Boc protecting group is acid-labile, making it suitable for a specific SPPS strategy.[7][13] The general cycle involves anchoring the first amino acid to a solid resin support, followed by sequential cycles of deprotection and coupling.

G resin Peptide-Resin (N-terminus protected) deprotection Step 1: Deprotection (Remove Boc group) resin->deprotection Add TFA in DCM wash1 Wash deprotection->wash1 neutralization Neutralization (e.g., DIPEA) wash1->neutralization wash2 Wash neutralization->wash2 coupling Step 2: Coupling (Add this compound + Activator) wash2->coupling wash3 Wash coupling->wash3 cycle_end Peptide-Resin (n+1) (Ready for next cycle) wash3->cycle_end cycle_end->deprotection Repeat Cycle

Caption: The Boc-SPPS cycle for incorporating an amino acid.

Experimental Protocol: Incorporation of this compound via Boc-SPPS

This protocol outlines the steps for coupling this compound to a growing peptide chain on a solid support (e.g., MBHA resin).

  • Resin Preparation: Swell the peptide-resin in dichloromethane (B109758) (DCM).

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[13][14]

    • Filter the resin and wash thoroughly with DCM to remove residual TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate (B77799) salt on the resin by washing with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM until a neutral pH is achieved (as indicated by a colorimetric test like the chloranil (B122849) test).

    • Wash the resin again with DCM to remove excess base.

  • Coupling Reaction:

    • In a separate vessel, pre-activate this compound (typically 2-4 equivalents relative to the resin substitution) with a coupling agent such as HBTU/HOBt or DCC in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.

    • Add the activated this compound solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Wash:

    • Monitor the completion of the reaction using a qualitative test (e.g., the Kaiser test, which will be negative upon successful coupling).

    • Once complete, filter the resin and wash it thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Next Cycle: The resin, now bearing the newly coupled this compound, is ready for the next deprotection and coupling cycle.

  • Final Cleavage: After the entire peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (B91410) (HF).[13]

Role in Drug Development: Antibody-Drug Conjugates

The primary application of this compound in modern drug development is in the synthesis of auristatin payloads for ADCs. ADCs are targeted therapies designed to deliver a highly potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.

G antibody Monoclonal Antibody (Targets tumor antigen) adc Antibody-Drug Conjugate (ADC) antibody->adc linker Cleavable or Non-Cleavable Linker linker->adc payload Cytotoxic Payload (e.g., Auristatin) payload->adc dola This compound peptide Peptide Synthesis (SPPS) dola->peptide peptide->payload

Caption: Logical relationship of this compound to a final ADC.

This compound is used to synthesize peptide linkers or the main peptide chain of auristatins like Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF). These auristatins are then attached to a monoclonal antibody via a chemical linker. Once the ADC binds to its target antigen on a cancer cell, it is internalized, and the cytotoxic payload is released, leading to cell death.

Conclusion

This compound is more than just a protected amino acid; it is an enabling tool in the field of peptide chemistry and oncology drug development. Its unique structure, derived from a potent natural product, makes it an indispensable building block for the synthesis of auristatin-class payloads. A thorough understanding of its properties, synthesis, and application in SPPS is essential for researchers and scientists working to design and create the next generation of targeted cancer therapeutics like ADCs.

References

The Dolaproine Moiety: A Linchpin in Potent Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dolaproine (Dap) moiety, a unique and structurally complex amino acid, is a critical component of the potent marine-derived natural product dolastatin 10. This pentapeptide has demonstrated remarkable cytotoxic activity against a broad spectrum of cancer cell lines, primarily through its potent inhibition of tubulin polymerization. This in-depth guide explores the profound biological significance of the dolaproine residue, its role in the mechanism of action of dolastatin 10, and its influence on the development of next-generation anticancer therapeutics.

The Central Role of Dolaproine in Dolastatin 10's Antimitotic Activity

Dolastatin 10, isolated from the sea hare Dolabella auricularia, is a powerful antimitotic agent that arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1] Its mechanism of action is centered on the disruption of microtubule dynamics. Dolastatin 10 binds to tubulin, inhibiting its polymerization into microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][2]

The dolaproine residue, designated as the fourth amino acid (P4) in the pentapeptide sequence (dolavaline-valine-dolaisoleuine-dolaproine-dolaphenine), plays a crucial role in the potent biological activity of the parent compound.[3] While modifications at the N-terminal (P1) and C-terminal (P5) subunits are generally tolerated, alterations within the core peptide, particularly at the dolaproine position, can significantly impact cytotoxicity.[3][4]

Quantitative Analysis of Biological Activity

The remarkable potency of dolastatin 10 and the influence of the dolaproine moiety are evident in the quantitative data from numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values for cell growth inhibition and tubulin polymerization inhibition highlight the compound's efficacy at nanomolar and micromolar concentrations, respectively.

Cytotoxicity of Dolastatin 10 and Analogs

The following table summarizes the cytotoxic activity of dolastatin 10 and key analogs with modifications at the dolaproine (P4) and other positions against various cancer cell lines.

CompoundModificationCell LineIC50 / GI50 (nM)Reference
Dolastatin 10-L1210 (Murine Leukemia)0.03
Dolastatin 10-NCI-H69 (Small Cell Lung Cancer)0.059
Dolastatin 10-DU-145 (Human Prostate Cancer)0.5
Dolastatin 10-HT-29 (Colon Adenocarcinoma)0.06[1]
Dolastatin 10-MCF7 (Breast Cancer)0.03[1]
Dolastatin 10 Analog (13a)P4-azide modificationLNCaP (Prostate Cancer)0.13[3]
Dolastatin 10 Analog (13b)P2-azide, P4-azide modificationLNCaP (Prostate Cancer)0.057[3]
Monomethyl Auristatin E (MMAE)Synthetic analogLNCaP (Prostate Cancer)0.23[3]
Inhibition of Tubulin Polymerization

The direct impact of dolastatin 10 on its molecular target is quantified by its ability to inhibit tubulin polymerization.

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Dolastatin 101.2[5]
Dolastatin 102.2[1]
Vinblastine (B1199706)1.5[5]
Maytansine3.5[5]

Signaling Pathways and Experimental Workflows

Dolastatin 10-Induced Apoptosis Signaling Pathway

Dolastatin 10's cytotoxic effects are mediated through the induction of apoptosis. A key mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the modulation of the oncoprotein c-myc.[1][6] This disruption of the balance between pro- and anti-apoptotic signals triggers the apoptotic cascade.

Dolastatin10_Apoptosis_Pathway Dolastatin10 Dolastatin 10 Tubulin Tubulin Polymerization Inhibition Dolastatin10->Tubulin inhibits Microtubule Microtubule Disruption Tubulin->Microtubule prevents CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest leads to Bcl2 Bcl-2 (Anti-apoptotic) CellCycleArrest->Bcl2 downregulates cMyc c-myc (Oncogene) CellCycleArrest->cMyc modulates Apoptosis Apoptosis Bcl2->Apoptosis inhibition of cMyc->Apoptosis promotion of

Dolastatin 10-induced apoptosis pathway.
Experimental Workflow: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cancer cells in 96-well plate Incubation1 Incubate for 24h (cell adherence) Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of Dolastatin 10/analog Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 2-4h (formazan formation) MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Workflow for determining cytotoxicity using the MTT assay.

Structure-Activity Relationship (SAR) of the Dolaproine Moiety

SAR studies have revealed the critical nature of the dolaproine moiety for the biological activity of dolastatin 10. Modifications at this position can either enhance or diminish cytotoxicity, providing valuable insights for the design of novel analogs.

Dolaproine_SAR Dolaproine Dolaproine (P4) Moiety in Dolastatin 10 Modification Chemical Modification Dolaproine->Modification Azide (B81097) Introduction of Azide Group (e.g., at C4 position) Modification->Azide Other Other Modifications (e.g., stereoisomers) Modification->Other Activity Biological Activity Azide->Activity influences Other->Activity influences Enhanced Enhanced Cytotoxicity Activity->Enhanced Altered Altered/Reduced Cytotoxicity Activity->Altered

Logical relationship of dolaproine modifications to biological activity.

The introduction of an azide group onto the pyrrolidine (B122466) ring of the dolaproine unit has been shown to be a beneficial modification, leading to enhanced cytotoxic activity compared to the parent compound and other synthetic analogs like MMAE.[3][4] This suggests that the electronic and steric properties of this region are crucial for the interaction with tubulin. The synthesis of various stereoisomers of dolaproine has also been instrumental in confirming the specific stereochemistry required for optimal activity.[7]

Dolaproine Moiety and Drug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Studies have shown that dolastatin 10 is a substrate for P-gp, and cells overexpressing this transporter exhibit cross-resistance to the drug.[8] This resistance can be reversed by P-gp inhibitors such as verapamil, indicating that the efflux of dolastatin 10 from cancer cells is a key resistance mechanism.[8] The physicochemical properties of the dolaproine moiety likely contribute to the recognition and transport of dolastatin 10 by P-gp. Further investigation into modifying the dolaproine residue to evade P-gp-mediated efflux could be a promising strategy to overcome resistance.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of dolaproine-containing compounds.

MTT Cell Viability Assay

This protocol is a standard method for determining the cytotoxic effects of a compound on a cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1][9]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., dolastatin 10 or its analogs) in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in real-time.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Fluorescent reporter dye (e.g., DAPI)

  • Test compound and controls (e.g., paclitaxel (B517696) as a polymerization promoter, vinblastine as an inhibitor)

  • Black, opaque 96-well microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation: Thaw all reagents on ice. Prepare a tubulin polymerization mix on ice containing tubulin (e.g., 2 mg/mL final concentration), General Tubulin Buffer, GTP (1 mM final concentration), glycerol (e.g., 10% final concentration), and the fluorescent reporter dye (e.g., 6.3 µM DAPI).[8]

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in General Tubulin Buffer.

  • Assay Setup: Add the compound dilutions to the wells of the pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: To initiate the reaction, add the cold tubulin polymerization mix to each well.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence plate reader set at 37°C. Measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.[6]

  • Data Analysis: Plot the fluorescence intensity versus time. Calculate the rate and extent of polymerization. Determine the IC50 value for inhibition of polymerization by plotting the percentage of inhibition against the logarithm of the compound concentration.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of tubulin-targeting agents on the microtubule network within cells.

Materials:

  • Adherent cells grown on coverslips

  • Test compound (e.g., dolastatin 10)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1-5% BSA in PBST)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a petri dish and allow them to adhere. Treat the cells with the desired concentrations of the test compound for a specified time.[3]

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol (B129727) for 5-10 minutes at -20°C.[3]

  • Permeabilization: If using paraformaldehyde fixation, wash the cells with PBS and then incubate with permeabilization buffer for 10 minutes to allow antibody access to intracellular structures.[3]

  • Blocking: Wash with PBS and then incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.[3]

  • Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the cells with PBST (PBS with Tween-20). Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.[3]

  • Counterstaining: Wash the cells with PBST. Incubate with a nuclear counterstain like DAPI for 5-10 minutes.[3]

  • Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using antifade mounting medium. Visualize the cells using a fluorescence or confocal microscope.

Western Blot Analysis for Bcl-2 and c-myc

This technique is used to detect changes in the expression levels of specific proteins, such as Bcl-2 and c-myc, following drug treatment.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Bcl-2, anti-c-myc, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells to extract total protein. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-c-myc, and loading control) diluted in blocking buffer, typically overnight at 4°C.[10]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control to determine changes in protein levels.

Conclusion

The dolaproine moiety is an indispensable component of dolastatin 10, contributing significantly to its extraordinary anticancer potency. Its unique structure is critical for the high-affinity interaction with tubulin, leading to the disruption of microtubule dynamics and the induction of apoptosis in cancer cells. Structure-activity relationship studies have demonstrated that while some modifications to the dolaproine residue are tolerated, its core structure is vital for maintaining biological activity, with certain modifications like azidation even enhancing cytotoxicity. Understanding the intricate role of the dolaproine moiety in both the efficacy and potential resistance mechanisms of dolastatin 10 provides a robust framework for the rational design of novel, more effective, and targeted anticancer agents. The experimental protocols detailed herein offer a standardized approach for the continued investigation and development of dolaproine-based therapeutics.

References

N-Boc-Dolaproine: A Technical Guide to its Impact on Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine, a crucial chiral building block in the synthesis of the potent antineoplastic agent Dolastatin 10 and its analogues (the Auristatins), plays a significant role in defining the conformational landscape of peptides into which it is incorporated. As a derivative of proline, this compound introduces conformational constraints that are vital for the biological activity of these complex natural product mimics. This technical guide provides an in-depth analysis of the synthesis of this compound, its impact on peptide secondary structure, and detailed experimental protocols for the conformational analysis of peptides containing this unique amino acid analogue.

This compound is a synthetic derivative of dolaproine, one of the unique amino acid constituents of the marine natural product Dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom facilitates its use in solid-phase peptide synthesis (SPPS). The inherent rigidity of the pyrrolidine (B122466) ring, a hallmark of proline and its derivatives, significantly influences the peptide backbone's geometry, predisposing it to the formation of specific secondary structures such as β-turns.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been a subject of considerable research due to its importance in the total synthesis of Dolastatin 10 and its analogues. While several synthetic routes have been reported, a common strategy involves the use of N-Boc-L-prolinal as a starting material.

A general synthetic workflow is outlined below:

Synthesis_Workflow A N-Boc-L-proline B N-Boc-L-prolinal A->B Reduction C Reformatsky or Aldol Reaction B->C D Intermediate Diastereomers C->D E Methylation D->E F Hydrolysis/Purification E->F G This compound F->G

A generalized synthetic workflow for this compound.

A key step often involves a Reformatsky or an Aldol reaction to introduce the propionate (B1217596) moiety, followed by methylation and hydrolysis to yield the final this compound product. The stereochemistry of the final product is critical and is controlled through the use of chiral auxiliaries or stereoselective reagents during the synthesis.

Impact of this compound on Peptide Conformation

The incorporation of this compound into a peptide chain has a profound and predictable impact on its local and global conformation. This is primarily due to the steric constraints imposed by the pyrrolidine ring and the nature of the N-acyl (Boc) group.

Induction of β-Turns

Proline and its derivatives are well-known inducers of β-turns, which are secondary structural motifs that cause a reversal in the direction of the peptide chain. These turns are crucial for the folding of many proteins and for the bioactivity of many peptides. The presence of the pyrrolidine ring restricts the Ramachandran space available to the dolaproine residue, favoring dihedral angles that are characteristic of β-turn conformations.

Computational studies and experimental data from related N-acyl proline derivatives suggest that this compound likely stabilizes type I or type II β-turns when incorporated at the i+1 or i+2 position of a turn. The N-Boc group, being bulky, can further influence the conformational equilibrium of the preceding peptidyl-prolyl bond.

Cis/Trans Isomerization

The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation. The energy barrier between these two states is relatively small compared to other peptide bonds, leading to the presence of both isomers in solution. The N-acyl group, in this case, the Boc group, can influence the cis/trans equilibrium. While specific data for this compound is not extensively available in the literature for simple peptides, studies on other N-acyl prolines indicate that the nature of the acyl group can shift the equilibrium towards either the cis or trans form, which in turn significantly alters the overall peptide conformation.

Quantitative Conformational Data (Reference)

While specific quantitative data for simple peptides containing only this compound is limited in the public domain, the following table summarizes the general conformational tendencies of N-acyl proline derivatives, which can be used as a predictive guide.

ParameterProlineN-Acyl Proline Derivatives (General)This compound (Predicted)
Preferred Conformation Polyproline II helix, β-turnsβ-turns (Type I, II, VI), γ-turnsPredominantly β-turns
Φ (phi) Dihedral Angle ~ -60° to -75°Restricted, turn-like valuesRestricted, turn-like values
Ψ (psi) Dihedral Angle Variable, depends on contextRestricted, turn-like valuesRestricted, turn-like values
ω (omega) Dihedral Angle cis or transcis or trans, influenced by N-acyl groupcis or trans, influenced by Boc group
Key Structural Influence Pyrrolidine ring constraintPyrrolidine ring and N-acyl group steric/electronic effectsPyrrolidine ring, Boc group bulk, and dolaproine side chain stereochemistry

Experimental Protocols for Conformational Analysis

A thorough conformational analysis of a peptide containing this compound typically involves a combination of spectroscopic and computational techniques.

Workflow for Conformational Analysis

Conformational_Analysis_Workflow A Peptide Synthesis with this compound B Circular Dichroism (CD) Spectroscopy A->B C Nuclear Magnetic Resonance (NMR) Spectroscopy A->C D X-ray Crystallography A->D E Computational Modeling A->E F Secondary Structure Estimation B->F G 3D Structure Calculation & Refinement C->G H Solid-State Conformation D->H I Conformational Energy Landscapes E->I J Integrated Conformational Model F->J G->J H->J I->J

A typical workflow for the conformational analysis of a synthetic peptide.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide in solution.

Methodology:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

    • The peptide concentration should be in the range of 0.1-0.2 mg/mL.

    • Prepare a buffer blank with the exact same composition as the sample solution.

  • Instrument Parameters:

    • Wavelength range: 190-260 nm.

    • Path length: 1 mm quartz cuvette.

    • Bandwidth: 1.0 nm.

    • Scan speed: 50 nm/min.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition and Analysis:

    • Record the CD spectrum of the buffer blank and subtract it from the sample spectrum.

    • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × l × n) where:

      • mdeg is the observed ellipticity in millidegrees.

      • c is the molar concentration of the peptide.

      • l is the path length of the cuvette in cm.

      • n is the number of amino acid residues.

    • Analyze the resulting spectrum for characteristic signatures of secondary structures (e.g., α-helix, β-sheet, β-turn, random coil). The presence of a β-turn is often indicated by a weak positive band around 220-230 nm and a strong negative band around 200-205 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure and dynamics of a peptide in solution.

Methodology:

  • Sample Preparation:

    • Dissolve 1-5 mg of the peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.

    • The pH of the solution should be carefully adjusted.

  • NMR Experiments:

    • 1D ¹H NMR: To assess the overall folding and purity of the peptide.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which are crucial for determining the 3D structure.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between cis and trans isomers of the peptidyl-prolyl bond.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

  • Data Analysis:

    • Assign all proton and carbon resonances.

    • Identify and quantify NOE cross-peaks to generate distance restraints.

    • Measure coupling constants (e.g., ³J(HN,Hα)) to obtain dihedral angle restraints.

    • Use the experimental restraints in a molecular dynamics or distance geometry program to calculate an ensemble of 3D structures.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.

Methodology:

  • Crystallization Screening:

    • The peptide must be of very high purity (>98%).

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, peptide concentration) using techniques like hanging-drop or sitting-drop vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal and expose it to a monochromatic X-ray beam.

    • Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Build an atomic model of the peptide into the electron density.

    • Refine the model to best fit the experimental data.

Conclusion

This compound is a valuable synthetic building block that imparts significant conformational constraints on peptides. Its primary influence is the induction of β-turn structures, a consequence of the rigid pyrrolidine ring. The N-Boc group further modulates the local conformation, particularly the cis/trans isomerization of the preceding peptide bond. A comprehensive understanding of the conformational impact of this compound requires a multi-pronged approach combining advanced spectroscopic techniques like NMR and CD with computational modeling. The detailed experimental protocols provided in this guide offer a framework for researchers to elucidate the structure-activity relationships of peptides containing this important amino acid analogue, thereby aiding in the design of novel therapeutics.

N-Boc-Dolaproine: A Cornerstone in Potent Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine, a synthetic amino acid derivative, serves as a critical building block in the synthesis of highly potent anticancer agents, most notably the dolastatins and their analogues, the auristatins. Originally isolated from the sea hare Dolabella auricularia, dolastatin 10 exhibited remarkable cytotoxic activity, leading to extensive research and development in the field of oncology. This technical guide provides a comprehensive review of the applications of this compound, focusing on its role in the synthesis of these antineoplastic agents, their mechanism of action, and the experimental methodologies involved in their preparation and evaluation.

This compound is a key component of the pentapeptide structure of dolastatin 10 and its synthetic derivatives.[1][2] These compounds exert their potent cytotoxic effects by inhibiting tubulin polymerization, a crucial process for mitotic spindle formation during cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The high potency of these molecules has made them invaluable as payloads in antibody-drug conjugates (ADCs), a targeted cancer therapy approach.

This guide will delve into the synthetic pathways utilizing this compound, present quantitative data on the biological activity of its derivatives, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Synthetic Applications of this compound

The synthesis of this compound is a crucial first step in the construction of dolastatin analogues. A common starting material for this synthesis is N-Boc-L-prolinal.[3] Various synthetic routes have been developed, with a notable example being a multi-step process involving a Reformatsky-type reaction.

Representative Synthesis of an this compound Intermediate

A patented method describes the synthesis of an this compound intermediate with the following key steps:

  • Activation of Zinc: Zinc powder is activated in an organic solvent, such as 2-methyltetrahydrofuran, with the addition of trimethylchlorosilane at elevated temperatures (50-60°C).

  • Aldehyde Addition: The reaction mixture is cooled, and a solution of N-Boc-L-prolinal in the same solvent is added.

  • Coupling Reaction: A solution of a bromoacyl compound is then slowly added to the mixture and allowed to react for several hours at a controlled temperature (30°C).

  • Workup and Purification: The reaction is quenched with a saturated ammonium (B1175870) chloride solution. The organic phase is separated, extracted, washed, and concentrated to yield the crude product. Purification is typically achieved through column chromatography.

This particular synthetic approach has reported yields for the intermediate product as high as 80.9%.

Incorporation into Peptide Chains

Once synthesized, this compound is incorporated into the pentapeptide chain of auristatins using solid-phase peptide synthesis (SPPS) or solution-phase coupling methods.[4] In a typical Boc-based SPPS workflow, the C-terminal amino acid is first attached to a solid support resin.[5] The synthesis proceeds with sequential deprotection of the N-terminal Boc group (typically with trifluoroacetic acid) and coupling of the next N-Boc protected amino acid until the desired peptide sequence is assembled.[4]

Biological Applications and Mechanism of Action

Derivatives of this compound, primarily the auristatins like Monomethyl Auristatin E (MMAE), are highly potent cytotoxic agents.[6] Their primary mechanism of action is the inhibition of tubulin polymerization, which disrupts the formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.[6]

Signaling Pathway of Tubulin Polymerization Inhibitors

The inhibition of microtubule dynamics by auristatins triggers a cascade of cellular events leading to apoptosis.

G Signaling Pathway of this compound Containing Tubulin Inhibitors cluster_0 Cellular Events cluster_1 Apoptotic Pathway Auristatin Auristatin Tubulin_Polymerization_Inhibition Tubulin_Polymerization_Inhibition Auristatin->Tubulin_Polymerization_Inhibition Binds to Tubulin Microtubule_Disruption Microtubule_Disruption Tubulin_Polymerization_Inhibition->Microtubule_Disruption SAC_Activation Spindle Assembly Checkpoint Activation Microtubule_Disruption->SAC_Activation Mitotic_Arrest Mitotic_Arrest Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Arrest->Bcl2_Phosphorylation SAC_Activation->Mitotic_Arrest G2/M Phase Apoptosis Apoptosis Bax_Bak_Activation Bax/Bak Activation Bcl2_Phosphorylation->Bax_Bak_Activation Mitochondrial_Outer_Membrane_Permeabilization MOMP Bax_Bak_Activation->Mitochondrial_Outer_Membrane_Permeabilization Cytochrome_c_Release Cytochrome c Release Mitochondrial_Outer_Membrane_Permeabilization->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation Cytochrome_c_Release->Apoptosome_Formation Caspase9_Activation Caspase-9 Activation Apoptosome_Formation->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Caspase3_Activation->Apoptosis G General Workflow for Boc-SPPS of Auristatins Start Start Resin_Swelling Swell Resin in Solvent (e.g., DMF) Start->Resin_Swelling First_AA_Coupling Couple First N-Boc-Amino Acid to Resin Resin_Swelling->First_AA_Coupling Washing_1 Wash Resin First_AA_Coupling->Washing_1 Boc_Deprotection Deprotect N-terminal Boc Group (e.g., with TFA) Washing_1->Boc_Deprotection Neutralization Neutralize with Base (e.g., DIEA) Boc_Deprotection->Neutralization Washing_2 Wash Resin Neutralization->Washing_2 Next_AA_Coupling Couple Next N-Boc-Amino Acid (including this compound) Washing_2->Next_AA_Coupling Repeat_Cycle Peptide Complete? Next_AA_Coupling->Repeat_Cycle Repeat_Cycle->Washing_1 No Cleavage Cleave Peptide from Resin and Remove Side-Chain Protecting Groups (e.g., with HF) Repeat_Cycle->Cleavage Yes Purification Purify Peptide (e.g., by HPLC) Cleavage->Purification End End Purification->End

References

Methodological & Application

Application Notes and Protocols for N-Boc-Dolaproine Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine is a crucial and structurally complex amino acid analogue, integral to the synthesis of the potent antineoplastic agent dolastatin 10 and its derivatives, such as auristatins. These compounds are highly effective cytotoxic agents and are frequently utilized as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. The unique structure of dolaproine, a proline derivative with two chiral centers, presents specific challenges in solid-phase peptide synthesis (SPPS). This document provides a detailed protocol for the incorporation of this compound into peptide chains using Boc-based SPPS, addressing the specific requirements for coupling this sterically hindered amino acid.

Data Summary: Reagents and Conditions for this compound SPPS

The following table summarizes the typical reagents, their ratios, and reaction times for the key steps in the solid-phase synthesis of peptides containing this compound. These parameters are derived from established protocols for hindered amino acids and the synthesis of dolastatin 10 analogues.

StepReagent/ParameterTypical Value/ConditionPurpose
Resin Selection Resin TypeMerrifield, PAM, or MBHA resinProvides a solid support for peptide synthesis.
Substitution Level0.4 - 0.8 mmol/gBalances peptide loading and steric hindrance.
Boc Deprotection Deprotection Solution50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Removes the Boc protecting group from the N-terminus.
Reaction Time1 x 2 min (pre-wash), 1 x 20 minEnsures complete deprotection.
Neutralization Neutralization Solution10% Diisopropylethylamine (DIEA) in DCMNeutralizes the protonated N-terminus after deprotection.
Reaction Time2 x 2 minPrepares the amine for coupling.
Coupling This compound3 - 5 equivalents (relative to resin loading)The amino acid to be incorporated.
Coupling ReagentHATU or HCTU (3 - 5 equivalents)Activates the carboxylic acid for amide bond formation.
BaseDIEA (6 - 10 equivalents)Facilitates the activation and coupling reactions.
SolventN,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)Solubilizes reagents and swells the resin.
Reaction Time2 - 4 hours (or double coupling of 1-2 hours each)Ensures efficient coupling of the hindered amino acid.
Monitoring TestKaiser (Ninhydrin) TestDetects the presence of free primary amines to monitor reaction completion. A negative result (yellow beads) indicates complete coupling.
Cleavage Cleavage CocktailTFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)Cleaves the peptide from the resin and removes side-chain protecting groups.
Reaction Time2 - 3 hours at room temperatureEnsures complete cleavage.
Purification MethodReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Purifies the crude peptide to the desired level.

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA) in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

  • Drain the DMF.

N-Boc Deprotection
  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

Neutralization
  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step once more.

  • Wash the resin with DMF (3x).

Coupling of this compound
  • In a separate vial, dissolve this compound (3-5 eq.) and HATU or HCTU (3-5 eq.) in DMF.

  • Add DIEA (6-10 eq.) to the solution and pre-activate for 1-2 minutes.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

Monitoring the Coupling Reaction
  • Take a small sample of the resin beads after the coupling step.

  • Wash the beads thoroughly with DMF.

  • Perform a Kaiser test. A negative result (yellow beads) indicates that the coupling is complete. If the test is positive (blue beads), a second coupling is recommended.

Peptide Chain Elongation

Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Boc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Purification
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • Purify the peptide using preparative RP-HPLC with an appropriate gradient.

  • Lyophilize the pure fractions to obtain the final peptide.

Visualizations

Experimental Workflow for this compound SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling (this compound, HATU, DIEA) neutralization->coupling monitoring Monitoring (Kaiser Test) coupling->monitoring elongation Peptide Elongation (Repeat Cycle) monitoring->elongation Incomplete cleavage Cleavage & Deprotection (TFA/TIS/H2O) monitoring->cleavage Complete elongation->deprotection Next Amino Acid purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

Caption: Workflow for the solid-phase synthesis of a peptide containing this compound.

Signaling Pathway Logical Relationship (Illustrative)

While this compound itself is a building block and not part of a signaling pathway, the final product, often a dolastatin analogue, functions by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The following diagram illustrates this general mechanism of action.

Dolastatin_MoA drug Dolastatin Analogue (e.g., Auristatin) tubulin Tubulin Dimers drug->tubulin Binds to microtubule Microtubule Polymerization drug->microtubule Inhibits tubulin->microtubule disruption Microtubule Disruption microtubule->disruption mitosis Mitotic Spindle Formation disruption->mitosis Prevents arrest G2/M Phase Arrest mitosis->arrest Leads to apoptosis Apoptosis arrest->apoptosis

Caption: General mechanism of action for dolastatin analogues in inducing apoptosis.

Application Notes and Protocols for the Incorporation of N-Boc-Dolaproine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Boc-dolaproine (N-Boc-Dap) is a critical and structurally unique amino acid building block for the synthesis of Dolastatin 10 and its potent synthetic analogues, the auristatins.[1][2] These compounds are highly effective microtubule inhibitors and are frequently utilized as cytotoxic payloads in Antibody-Drug Conjugates (ADCs).[1][3] The incorporation of this compound into a peptide sequence presents a significant synthetic challenge primarily due to the steric hindrance around its α-carbon, which can lead to slow reaction times and incomplete coupling.[4][5] The selection of an appropriate coupling reagent and optimized reaction conditions are therefore paramount to achieving high yields and minimizing epimerization.

These application notes provide an overview of suitable peptide coupling reagents, detailed experimental protocols, and troubleshooting guidance for the successful incorporation of this compound.

Peptide Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is critical for overcoming the steric barrier presented by this compound.[4] Reagents are typically categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. For challenging couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.[6][7]

  • Carbodiimides (DCC, DIC, EDC): While common, reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) often require the addition of racemization suppressants such as 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).[6][7][8] Their activating potency may be insufficient for highly hindered couplings, leading to lower yields.[4] Water-soluble EDC is primarily used for conjugating peptides to proteins in aqueous media.[6][8]

  • Phosphonium Salts (BOP, PyBOP, PyAOP): (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its pyrrolidino derivative (PyBOP) are highly efficient reagents that generate OBt active esters in situ.[9] They are known for rapid coupling and minimal racemization.[8] PyAOP, the 7-aza-HOBt (HOAt) analogue, is even more reactive and particularly effective for coupling N-methylated or other sterically hindered amino acids.[8]

  • Aminium/Uronium Salts (HBTU, HATU, HCTU, COMU): This class of reagents is among the most effective for difficult couplings.

    • HBTU/HCTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its 6-chloro-HOBt analogue (HCTU) are widely used and highly efficient.[8][10]

    • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally considered superior to HBTU, reacting faster with less epimerization due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the HOAt leaving group.[8]

    • COMU: (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium-type reagent based on Oxyma Pure. It offers coupling efficiencies comparable or superior to HATU, with the added benefits of being non-explosive and less likely to cause allergic reactions.[6][11] It is highly soluble and performs well in both manual and microwave-assisted synthesis.[11][12]

Data Presentation

The following table summarizes the characteristics and relative effectiveness of various coupling reagents suitable for the incorporation of this compound or other sterically hindered amino acids. Yields and reaction times are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Coupling ReagentAdditive(s)Typical Reaction TimeGeneral Yield for Hindered CouplingsPurity/Epimerization Notes
DIC HOBt or HOAt2 - 12 hoursModerateUse of additives is crucial to suppress epimerization.[8][13]
PyBOP None required1 - 4 hoursGood to ExcellentLess hazardous byproducts than BOP. Very rapid coupling.[8][9]
HBTU HOBt (optional)30 min - 2 hoursGood to ExcellentGenerally efficient, but excess can lead to N-terminal capping.[8]
HATU None required15 min - 1 hourExcellentConsidered one of the most efficient reagents for hindered couplings with low epimerization.[8]
COMU None required10 min - 1 hourExcellentHigh efficiency, safer handling profile, and good solubility.[6][11][12]

Experimental Protocols

Note: These are general protocols that should be optimized for your specific peptide sequence and scale. Anhydrous solvents and an inert atmosphere (Nitrogen or Argon) should be used for best results.

Protocol 1: this compound Coupling using HATU

This protocol describes a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

Materials and Reagents:

  • Resin-bound peptide (1.0 eq.)

  • This compound (2.0 - 3.0 eq.)

  • HATU (1.95 - 2.95 eq.)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (4.0 - 6.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Reagents for monitoring coupling completion (e.g., Kaiser test kit).[14]

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. After swelling, remove the N-terminal protecting group (e.g., Fmoc) using standard deprotection protocols. Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).

  • Pre-activation: In a separate reaction vessel, dissolve this compound (2.0 - 3.0 eq.) and HATU (1.95 - 2.95 eq.) in anhydrous DMF. Add DIPEA (4.0 - 6.0 eq.) to the solution. Allow the mixture to pre-activate for 5-15 minutes at room temperature.[15] Note: The solution may change color.

  • Coupling Reaction: Add the pre-activated this compound solution to the prepared resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction progress.[14] A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and the completion of the coupling reaction. For N-terminal proline, an alternative like the chloranil (B122849) test is recommended.[14]

  • Washing: Once the reaction is complete, filter the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete after a second coupling attempt, cap the unreacted amines using a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion peptides.[14]

Protocol 2: this compound Coupling using COMU

This protocol utilizes the highly efficient and safer COMU reagent.

Materials and Reagents:

  • Resin-bound peptide (1.0 eq.)

  • This compound (1.5 - 2.0 eq.)

  • COMU (1.5 - 2.0 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Reagents for monitoring coupling completion.

Procedure:

  • Resin Preparation: Follow the same procedure as described in Protocol 1 for resin swelling and deprotection.

  • Coupling Solution Preparation: In a single reaction vessel containing the resin, add the this compound (1.5 - 2.0 eq.), COMU (1.5 - 2.0 eq.), and DIPEA (3.0 - 4.0 eq.) dissolved in anhydrous DMF. Note: Pre-activation is very rapid and can be done in situ.

  • Coupling Reaction: Agitate the mixture at room temperature. Due to the high reactivity of COMU, the reaction is often complete within 30-60 minutes.

  • Monitoring: Monitor the reaction for completion using a suitable test as described in Protocol 1.

  • Washing: Upon completion, filter the reaction mixture and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Cycle cluster_finishing Finalization Resin Start with Resin Swell Swell Resin (DMF/DCM) Resin->Swell Deprotect N-Terminal Deprotection Swell->Deprotect Wash1 Wash Resin Deprotect->Wash1 Preactivate Pre-activate Amino Acid (N-Boc-Dap + Reagent + Base) Wash1->Preactivate Couple Add to Resin & Agitate Preactivate->Couple Monitor Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Incomplete? Recouple Wash2 Final Wash Monitor->Wash2 Cleave Cleave Peptide from Resin Wash2->Cleave Purify Purify Peptide (e.g., HPLC) Cleave->Purify Analyze Analyze Product (LC-MS, NMR) Purify->Analyze

Caption: General workflow for solid-phase peptide synthesis of this compound.

reagent_selection Start Start: Couple This compound Hindrance High Steric Hindrance? Start->Hindrance HighPurity High Purity & Low Epimerization Critical? Hindrance->HighPurity Yes UseCarbodiimide Use Carbodiimide (B86325) + Additive: DIC + HOAt/HOBt Hindrance->UseCarbodiimide No (Standard AA) UseUronium Use High-Potency Reagent: HATU, HCTU, COMU HighPurity->UseUronium Yes UsePhosphonium Consider Phosphonium Reagent: PyBOP, PyAOP HighPurity->UsePhosphonium No Optimize Optimize: Time, Temp, Equivalents UseUronium->Optimize UsePhosphonium->Optimize UseCarbodiimide->Optimize

Caption: Logic diagram for selecting a suitable peptide coupling reagent.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient coupling reagent for the sterically hindered residue.[4] 2. Incomplete activation or deactivation of the reagent by moisture. 3. Poor solubility of reactants.1. Switch to a more potent reagent like HATU or COMU.[5] 2. Ensure anhydrous conditions. Allow for a pre-activation step.[15] 3. Use a more polar solvent like NMP or a DMF/DCM mixture.
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time or temperature. 2. Steric hindrance impeding the reaction.[16] 3. Peptide aggregation on the solid support.1. Extend the reaction time or moderately increase the temperature (e.g., to 40°C). 2. Increase the equivalents of amino acid and coupling reagent (e.g., to 3 eq.). 3. Perform a second coupling. If still incomplete, cap unreacted amines.[14]
Presence of Diastereomers (Epimerization) 1. Over-activation of the carboxylic acid. 2. Prolonged reaction times at elevated temperatures. 3. Use of a strong base.1. Reduce the pre-activation time. Use a reagent known for low racemization like HATU or COMU.[8][17] 2. Keep the reaction at room temperature if possible. 3. Use a weaker base like 2,4,6-collidine instead of DIPEA, especially if the risk of epimerization is high.[7]
Difficulty Removing Byproducts 1. Formation of N-acylurea with carbodiimide reagents. 2. Guanidinylation of the N-terminus with uronium reagents (if used in large excess).1. Switch to a phosphonium or uronium-based reagent. 2. Use the recommended stoichiometry for the coupling reagent (typically <2.0 eq.). Ensure thorough washing of the resin post-coupling.

References

Synthesis of Dolastatin 10 Analogs Using N-Boc-Dolaproine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of dolastatin 10 analogs, utilizing N-Boc-dolaproine as a key building block. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a potent inhibitor of tubulin polymerization and has served as a blueprint for the development of highly cytotoxic agents for cancer therapy.[1] Its synthetic analogs, often referred to as auristatins, have shown significant promise as payloads in antibody-drug conjugates (ADCs).[2]

The protocols outlined below focus on a convergent synthetic strategy, wherein peptide fragments are synthesized separately and then coupled to form the final analog. The use of this compound allows for the controlled, stepwise elongation of the peptide chain.

Mechanism of Action: Inhibition of Tubulin Polymerization

Dolastatin 10 and its analogs exert their cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division. They bind to the vinca (B1221190) domain on β-tubulin, a subunit of the microtubule protein.[3][4] This binding inhibits tubulin polymerization, leading to G2/M cell cycle arrest and subsequent apoptosis (programmed cell death).[5]

dolastatin10_pathway cluster_cell Cancer Cell Dolastatin_10_Analog Dolastatin 10 Analog Tubulin_Dimer α/β-Tubulin Dimer Dolastatin_10_Analog->Tubulin_Dimer Binds to β-tubulin (Vinca Domain) Microtubule Microtubule (Polymerized) Dolastatin_10_Analog->Microtubule Inhibits Polymerization Tubulin_Dimer->Microtubule Polymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule->Cell_Cycle_Arrest Disruption of Mitotic Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of dolastatin 10 analogs.

Experimental Protocols

The synthesis of a dolastatin 10 analog can be broadly divided into the following key stages:

  • Synthesis of Peptide Fragments

  • Coupling of this compound

  • N-Terminal Boc Deprotection

  • Chain Elongation and Final Analog Assembly

The following protocols provide a generalized approach. Specific reaction conditions may require optimization based on the particular analog being synthesized.

Protocol 1: Peptide Coupling using EDC/HOBt

This protocol describes the formation of a peptide bond between a carboxylic acid (e.g., this compound) and an amine (e.g., the N-terminus of another amino acid or peptide fragment).

Materials:

  • N-Boc-protected amino acid (1.0 eq)

  • Amine component (hydrochloride salt) (1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Boc-protected amino acid and HOBt in anhydrous DCM or DMF.

  • Add the amine component to the solution.

  • Add DIPEA or Et3N to neutralize the amine salt and basify the reaction mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC to the reaction mixture and stir for 30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-Terminal Boc Deprotection

This protocol describes the removal of the N-terminal tert-Butoxycarbonyl (Boc) protecting group to allow for further peptide chain elongation.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane (B1312306) (TIS) or anisole, if required for sensitive residues)

Procedure:

  • Dissolve the Boc-protected peptide in anhydrous DCM.

  • Add TFA to the solution (typically 25-50% v/v in DCM).

  • If sensitive amino acids are present, add a scavenger to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting TFA salt of the deprotected peptide can be used directly in the next coupling step after neutralization with a base (e.g., DIPEA or Et3N) in situ or after a basic workup.

Synthetic Workflow for a Dolastatin 10 Analog

The following diagram illustrates a generalized workflow for the synthesis of a dolastatin 10 analog using this compound. This example depicts the synthesis of a pentapeptide analog.

dolastatin_synthesis_workflow cluster_P4_P5 P4-P5 Dipeptide Synthesis cluster_P1_P3 P1-P3 Tripeptide Synthesis cluster_deprotection_coupling Deprotection and Final Coupling Boc_Dap This compound (P4) Coupling1 EDC, HOBt, DIPEA in DCM Boc_Dap->Coupling1 P5_amine P5 Amino Acid (e.g., Dolaphenine) P5_amine->Coupling1 Boc_Dap_P5 Boc-Dap-P5 Dipeptide Coupling1->Boc_Dap_P5 Deprotection TFA/DCM Boc_Dap_P5->Deprotection Boc_P1_P3 Boc-P1-P2-P3 Tripeptide Coupling2 EDC, HOBt, DIPEA in DMF Boc_P1_P3->Coupling2 H_Dap_P5 H-Dap-P5 Dipeptide (TFA salt) Deprotection->H_Dap_P5 H_Dap_P5->Coupling2 Final_Analog Dolastatin 10 Analog Coupling2->Final_Analog

Caption: General synthetic workflow for a dolastatin 10 analog.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and biological activity of representative dolastatin 10 analogs.

Table 1: Representative Reaction Conditions and Yields

StepReagents and ConditionsTypical Yield (%)Reference
Boc-Dap-Phe-OMe Synthesis Boc-Dap(4-N3)-OH, H-Phe-OMe·HCl, EDCI, HOBt, Et3N, CH2Cl2~98% (crude)[6]
Boc Deprotection 4 M HCl in dioxane or 25-50% TFA in DCMQuantitative[6]
Final Peptide Coupling Peptide fragments, EDCI, HOBt, Et3N, DMAc60-80%[6]
Fmoc Deprotection 20% Piperidine in DMF>95%[7]

Table 2: Cytotoxicity of Selected Dolastatin 10 Analogs

AnalogModificationCell LineIC50 (nM)Reference
Dolastatin 10 Natural ProductL1210 Leukemia0.03[1]
Monomethylauristatin E (MMAE) C-terminal modificationVariousSub-nanomolar[5]
Monomethylauristatin F (MMAF) C-terminal modificationVariousSub-nanomolar[5]
Analog 13c Azide modifications at P2 and P4MOLM130.057[8]
Analog with P4-azide Azide on dolaproine ringMOLM130.224[8]

Note: IC50 values are highly dependent on the cell line and assay conditions. The data presented here is for comparative purposes.

Conclusion

The use of this compound as a key intermediate provides a robust and versatile platform for the synthesis of a wide array of dolastatin 10 analogs. The protocols and data presented herein offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. The modular nature of the synthetic strategy allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of novel and more potent anticancer agents.

References

Application Notes and Protocols for the Purification of N-Boc-dolaproine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine is a crucial chiral building block in the synthesis of dolastatin 10, a potent antineoplastic agent. Dolastatin 10 and its analogues are highly effective in inducing apoptosis in various cancer cell lines by inhibiting tubulin polymerization.[1] The purity of this compound is paramount for the successful synthesis of the final active pharmaceutical ingredient and for ensuring reproducible biological activity. This document provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography, a widely used and effective method for the purification of moderately polar organic compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.

PropertyValue
CAS Number 120205-50-7
Molecular Formula C₁₄H₂₅NO₅
Molecular Weight 287.35 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, ethyl acetate (B1210297), and dichloromethane (B109758).
Storage Store at 2-8°C to ensure stability.

Experimental Protocols

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Acetone (ACS grade)

  • Dichloromethane (DCM)

  • Methanol

  • Glass chromatography column

  • Separatory funnel or dropping funnel

  • Fraction collector or collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate (B83412) (KMnO₄) stain or other suitable TLC stain

  • Rotary evaporator

  • High-vacuum pump

Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between this compound and its impurities, with a target Rf value for the product between 0.2 and 0.4.

Procedure:

  • Prepare several eluent systems with varying ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or acetone).

  • Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane.

  • Spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in the prepared eluent systems.

  • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

  • Calculate the Rf value for each spot in each solvent system.

Data Presentation: Representative TLC Data

The following table provides representative, hypothetical data to guide the selection of an appropriate mobile phase for column chromatography. Actual Rf values may vary based on the specific impurities present in the crude material and the exact TLC conditions.

Eluent System (Hexane:Ethyl Acetate, v/v)Rf of this compound (Hypothetical)Rf of Less Polar Impurity (Hypothetical)Rf of More Polar Impurity (Hypothetical)Observations
9:10.100.250.02Poor elution of the product.
7:30.280.550.08Good separation, ideal for column chromatography.
1:10.550.800.25Product elutes too quickly, poor separation from the less polar impurity.
3:70.750.900.45Very fast elution, poor separation.

Based on this hypothetical data, a 7:3 mixture of hexane (B92381):ethyl acetate would be a suitable starting point for the column chromatography.

Column Chromatography Protocol

This protocol describes a standard procedure for the purification of this compound using silica gel column chromatography.

1. Column Packing:

  • Select a glass column of an appropriate size (a diameter-to-height ratio of 1:10 to 1:20 is generally recommended).

  • Secure the column in a vertical position.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a 9:1 hexane:ethyl acetate mixture).

  • Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed stationary phase. Gently tap the column to dislodge any air bubbles.

  • Drain the excess solvent until the solvent level is just above the top of the silica gel bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.

3. Elution:

  • Carefully add the mobile phase to the top of the column using a separatory funnel or by gently pouring it down the sides of the column.

  • Begin the elution with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 hexane:ethyl acetate) as the elution progresses (gradient elution). Alternatively, if TLC shows good separation with a single solvent system, isocratic elution can be used.

  • Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied using a pump or an inert gas source.

  • Collect fractions in a fraction collector or in individual test tubes.

4. Monitoring the Purification:

  • Monitor the elution of compounds from the column by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in the optimized solvent system and visualize the spots.

  • Combine the fractions that contain the pure this compound.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude this compound tlc TLC Method Development crude->tlc Optimize Eluent packing Column Packing (Silica Gel) tlc->packing Select Eluent loading Sample Loading packing->loading elution Gradient Elution (Hexane:EtOAc) loading->elution collection Fraction Collection elution->collection monitoring TLC Monitoring of Fractions collection->monitoring pooling Pooling of Pure Fractions monitoring->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Workflow for the purification of this compound.

Signaling Pathway Inhibition by Dolastatin 10

This compound is a precursor for the synthesis of dolastatin 10. The following diagram illustrates the mechanism of action of dolastatin 10.

signaling_pathway tubulin_dimer α/β-Tubulin Dimers microtubule Microtubule tubulin_dimer->microtubule Polymerization mitosis Mitosis tubulin_dimer->mitosis Mitotic Spindle Formation microtubule->tubulin_dimer Depolymerization cell_division Cell Division mitosis->cell_division apoptosis Apoptosis cell_division->apoptosis Inhibition leads to dolastatin Dolastatin 10 dolastatin->tubulin_dimer Binds to β-tubulin

Caption: Dolastatin 10 inhibits tubulin polymerization, leading to apoptosis.

References

Application Notes and Protocols for Incorporating N-Boc-Dolaproine into Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][2] This targeted delivery system enhances the therapeutic window of highly potent drugs by minimizing systemic toxicity.[3][4] Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, and its synthetic analogs, the auristatins, are exceptionally potent anti-mitotic agents that function by inhibiting tubulin polymerization.[3][5] Their high cytotoxicity, with IC50 values in the nanomolar to picomolar range, makes them ideal payloads for ADCs.[1][6]

N-Boc-dolaproine is a key amino acid residue of dolastatin 10.[7] Its protected form allows for regioselective chemical modifications, making it a valuable building block in the synthesis of dolastatin analogs for ADC development. This document provides detailed application notes and protocols for the incorporation of a dolaproine-based payload, derived from this compound, into an antibody-drug conjugate. The protocols will cover the deprotection of this compound, conjugation to a linker, antibody modification, final ADC conjugation, and characterization of the resulting ADC.

Mechanism of Action: Dolaproine-Based Payloads

The cytotoxic activity of dolaproine-containing payloads, like other auristatins, stems from their ability to disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[8][9] The payload binds to tubulin, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[9][10]

Tubulin_Polymerization_Inhibition_Pathway Signaling Pathway of Dolaproine-Based ADC ADC Dolaproine-ADC Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Internalization Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release Free_Payload Free Dolaproine Payload Payload_Release->Free_Payload Polymerization Polymerization Free_Payload->Polymerization Inhibition Tubulin αβ-Tubulin Dimers Tubulin->Polymerization Microtubules Microtubules Depolymerization Depolymerization Microtubules->Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Polymerization->Microtubules Depolymerization->Tubulin G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of action of a dolaproine-based ADC.

Experimental Workflow

The overall process for creating a dolaproine-based ADC involves several key stages, from payload-linker synthesis to the final characterization of the conjugate. This workflow ensures a systematic approach to producing a well-defined and functional ADC.

ADC_Synthesis_Workflow Experimental Workflow for Dolaproine-ADC Synthesis cluster_payload Payload-Linker Synthesis cluster_antibody Antibody Preparation cluster_conjugation ADC Synthesis & Purification cluster_characterization ADC Characterization Boc_Deprotection 1. This compound Deprotection Linker_Coupling 2. Coupling to MC-VC-PABC-Maleimide Boc_Deprotection->Linker_Coupling Payload_Linker_Purification 3. HPLC Purification Linker_Coupling->Payload_Linker_Purification Conjugation 6. Conjugation of Payload-Linker to Reduced Antibody Payload_Linker_Purification->Conjugation Antibody_Reduction 4. Antibody Disulfide Bond Reduction (TCEP) Desalting 5. Desalting Antibody_Reduction->Desalting Desalting->Conjugation Purification 7. ADC Purification (e.g., HIC/SEC) Conjugation->Purification DAR_Analysis 8. DAR Analysis (LC-MS, HIC) Purification->DAR_Analysis InVitro_Assay 9. In Vitro Cytotoxicity Assay (MTT) Purification->InVitro_Assay

References

Application Notes and Protocols for Boc Deprotection of N-Boc-Dolaproine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed strategies and protocols for the successful deprotection of the tert-butyloxycarbonyl (Boc) group from peptides containing the non-proteinogenic amino acid, N-Boc-dolaproine. Dolaproine, a key component of the potent antineoplastic agent dolastatin 10, presents unique challenges due to its steric hindrance and multiple chiral centers. The following sections outline standard and alternative deprotection methods, address potential side reactions, and provide protocols for reaction monitoring and product analysis.

Overview of Boc Deprotection Strategies

The removal of the Boc protecting group is typically achieved under acidic conditions. The choice of acid, solvent, and the use of scavengers are critical to ensure complete deprotection, minimize side reactions, and maintain the integrity of the peptide. For dolaproine-containing peptides, two primary acidic deprotection strategies are commonly employed: Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) in dioxane.

Trifluoroacetic Acid (TFA) Based Deprotection

TFA is a strong acid widely used for Boc deprotection in both solution-phase and solid-phase peptide synthesis. It is highly effective but can promote side reactions if not used with appropriate scavengers, especially in peptides containing sensitive residues.

Hydrogen Chloride (HCl) in Dioxane

A solution of 4M HCl in dioxane offers a milder alternative to neat TFA and can provide superior selectivity in deprotecting Nα-Boc groups in the presence of other acid-labile side-chain protecting groups like tert-butyl esters and ethers[1]. This method is particularly useful when trying to avoid side reactions associated with stronger acids.

Potential Side Reactions

The primary concerns during the Boc deprotection of dolaproine-containing peptides include:

  • Incomplete Deprotection: Due to the steric hindrance of the dolaproine residue, incomplete removal of the Boc group can occur, leading to deletion sequences in subsequent coupling steps.

  • Racemization: Acid-catalyzed racemization at the α-carbon of amino acid residues is a known risk in peptide synthesis. While proline is generally resistant to racemization during coupling, the acidic conditions of deprotection, especially prolonged exposure, could potentially affect the stereocenters of dolaproine. The use of carbodiimide (B86325) coupling reagents with 1-hydroxybenzotriazole (B26582) (HOBt) has been shown to increase racemization in proline residues[2].

  • Side-chain Reactions: The tert-butyl cation generated during Boc cleavage can alkylate sensitive amino acid residues such as Tryptophan, Methionine, Cysteine, and Tyrosine if not effectively trapped by scavengers.

Data Presentation: Comparison of Deprotection Conditions

While specific quantitative data for the deprotection of a wide range of this compound containing peptides is not extensively published, the following table summarizes typical conditions and expected outcomes based on the synthesis of dolastatin 10 analogs and general peptide chemistry principles.

Deprotection ReagentConcentrationTemperatureTimeScavengersExpected YieldExpected PurityNotes
TFA/DCM25-50% (v/v)Room Temp.30-60 minTIS, H₂O, EDT>90%>90%Standard, robust method. Scavengers are crucial.
4M HCl in Dioxane4MRoom Temp.30-120 minNone typically required>95%>95%Milder conditions, good for sensitive peptides[3].
TMSOTf/TFA-0°C2 hoursm-cresol>90%>90%A two-step hard acid deprotection can be effective.

TFA: Trifluoroacetic Acid; DCM: Dichloromethane; TIS: Triisopropylsilane; EDT: Ethanedithiol; TMSOTf: Trimethylsilyl trifluoromethanesulfonate. Yields and purities are estimates and can vary based on the peptide sequence and scale.

Experimental Protocols

Protocol 1: TFA-mediated Boc Deprotection of this compound Peptide on Solid Support

This protocol is suitable for peptides synthesized on an acid-labile resin (e.g., PAM or MBHA resin).

Materials:

  • This compound containing peptide-resin

  • Deprotection solution: 50% (v/v) TFA in DCM

  • Scavenger cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v)

  • DCM (Dichloromethane)

  • 5% (v/v) DIPEA in DCM

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 15-30 minutes.

  • Drain the DCM.

  • Add the deprotection solution (e.g., 50% TFA in DCM) to the resin (10 mL per gram of resin)[4].

  • Gently agitate the mixture at room temperature for 3 minutes.

  • Drain the deprotection solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 20-30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3 x 10 mL per gram of resin).

  • Neutralize the resin by washing with 5% DIPEA in DCM (3 x 10 mL per gram of resin) to remove residual TFA[4].

  • Wash the resin again with DCM (3 x 10 mL per gram of resin).

  • A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free amine.

  • For cleavage from the resin, treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the peptide under vacuum.

Protocol 2: HCl/Dioxane-mediated Boc Deprotection in Solution Phase

This protocol is suitable for this compound containing peptides in solution.

Materials:

  • This compound containing peptide

  • 4M HCl in anhydrous dioxane

  • Anhydrous diethyl ether

  • Nitrogen or argon gas

Procedure:

  • Dissolve the this compound containing peptide in a minimal amount of anhydrous dioxane.

  • Add 4M HCl in dioxane (typically 5-10 equivalents relative to the peptide) to the solution[5].

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo.

  • Triturate the residue with anhydrous diethyl ether to precipitate the peptide hydrochloride salt.

  • Collect the solid by filtration or centrifugation.

  • Wash the solid with fresh anhydrous diethyl ether.

  • Dry the deprotected peptide hydrochloride salt under high vacuum.

Visualization of Workflows and Concepts

General Boc Deprotection Workflow

Boc_Deprotection_Workflow start This compound Peptide deprotection Boc Deprotection start->deprotection reagent Acidic Reagent (TFA or HCl/Dioxane) reagent->deprotection scavengers Scavengers (e.g., TIS, H2O, EDT) scavengers->deprotection workup Workup (Precipitation/Purification) deprotection->workup product Deprotected Peptide workup->product

Caption: General workflow for the acidic deprotection of this compound containing peptides.

Side Reaction Pathway: Alkylation by tert-butyl Cation

Side_Reaction_Pathway Boc_Peptide N-Boc-Peptide tBu_cation tert-butyl cation Boc_Peptide->tBu_cation + Acid Deprotected_Peptide Deprotected Peptide Boc_Peptide->Deprotected_Peptide + Acid Acid H+ Alkylated_Side_Product Alkylated Side Product tBu_cation->Alkylated_Side_Product + Sensitive_Residue Trapped_tBu Trapped Species tBu_cation->Trapped_tBu + Scavenger Sensitive_Residue Sensitive Residue (Trp, Met, Cys, Tyr) Scavenger Scavenger

Caption: Prevention of side-chain alkylation by scavengers during Boc deprotection.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the deprotected peptide.

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30-60 minutes is a good starting point.

  • Detection: UV absorbance at 214 nm and 280 nm.

The chromatogram should be analyzed for the presence of the desired product peak, as well as any impurities such as starting material (N-Boc peptide) or deletion sequences.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the deprotected peptide by verifying its molecular weight. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR can be used to confirm the structure of the deprotected peptide and to check for the absence of the Boc group signals (a characteristic singlet at ~1.4 ppm in ¹H NMR). 2D NMR techniques like COSY and TOCSY can aid in the full structural elucidation of the peptide[6].

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Deprotection Insufficient reaction time or acid concentration. Steric hindrance from dolaproine.Increase reaction time and monitor by LC-MS. Consider a stronger acid system (e.g., neat TFA if using a milder one). Perform a double deprotection step.
Presence of Side Products Ineffective scavenging of tert-butyl cations.Ensure fresh scavengers are used. Increase the concentration of scavengers. For Trp-containing peptides, consider using scavengers like triethylsilane (TES) or thioanisole.
Racemization Prolonged exposure to strong acid.Use milder deprotection conditions (e.g., 4M HCl in dioxane). Minimize reaction time. Analyze the enantiomeric purity by chiral HPLC.
Low Yield after Precipitation Peptide is soluble in the precipitation solvent.Use a different anti-solvent for precipitation. Minimize the volume of the filtrate before adding the anti-solvent.

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-dolaproine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-dolaproine is a crucial chiral building block in the synthesis of dolastatin 10 and its potent analogues, known as auristatins. Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, exhibits powerful antimitotic activity by inhibiting tubulin polymerization.[1] Due to its high cytotoxicity, dolastatin 10 and its derivatives are of significant interest as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy. The increasing demand for these complex molecules in preclinical and clinical studies necessitates a robust and scalable synthetic route for key intermediates like this compound.

Existing laboratory-scale syntheses of this compound often face challenges in scalability, cost-effectiveness, and purification. This document provides detailed protocols for a large-scale synthesis of this compound, adapted from a method designed for industrial production, which emphasizes high yields and straightforward purification.[2] The described synthetic pathway utilizes a key Reformatsky reaction followed by methylation and hydrolysis. Additionally, a scalable purification method involving the crystallization of the dicyclohexylamine (B1670486) salt of this compound is detailed, ensuring a final product of high purity suitable for preclinical research.

Synthesis Overview

The large-scale synthesis of this compound is a multi-step process commencing with the preparation of the key starting material, N-Boc-L-prolinal. This is followed by a zinc-mediated Reformatsky reaction, methylation of the resulting hydroxyl group, and subsequent hydrolysis of the ester to yield the final carboxylic acid. Purification is achieved through the formation and crystallization of the dicyclohexylamine salt, which can then be converted back to the free acid if required.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Core Synthesis cluster_2 Step 3: Purification A N-Boc-L-proline B N-Boc-L-prolinol A->B Reduction C N-Boc-L-prolinal B->C Oxidation D Reformatsky Reaction Intermediate (β-hydroxy ester) C->D Reformatsky Reaction E Methylated Intermediate D->E Methylation F This compound (Crude) E->F Hydrolysis G This compound Dicyclohexylamine Salt F->G Salt Formation & Crystallization H This compound (Preclinical Grade) G->H Acidification (Optional) MOA_Pathway cluster_0 Cellular Environment cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Inhibition Inhibition of Microtubule Assembly Microtubules->Tubulin Depolymerization Dolastatin10 Dolastatin 10 Dolastatin10->Tubulin Binds to Tubulin Disruption Disruption of Mitotic Spindle Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

References

Application of N-Boc-dolaproine in the Synthesis of Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical payload component in numerous antibody-drug conjugates (ADCs) used in oncology.[1] Its synthetic nature allows for the incorporation of functional groups necessary for conjugation to monoclonal antibodies, enabling targeted delivery to cancer cells.[2] The synthesis of MMAE is a complex, multi-step process that relies on the sequential coupling of unique amino acid fragments. One of the key building blocks in this synthesis is N-Boc-dolaproine, a protected, non-proteinogenic amino acid that forms a crucial part of the pentapeptide backbone of MMAE.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of MMAE, targeted towards researchers, scientists, and drug development professionals.

Role of this compound in MMAE Synthesis

This compound serves as the P4 residue in the pentapeptide structure of MMAE. The tert-butyloxycarbonyl (Boc) protecting group on the amine is essential for preventing unwanted side reactions during the peptide coupling steps. The synthesis of MMAE typically follows a convergent strategy, where peptide fragments are synthesized separately and then coupled together. This compound is incorporated into the peptide chain through a peptide bond formation with the preceding amino acid residue.

Experimental Workflow and Signaling Pathways

The synthesis of MMAE involves a series of peptide coupling and deprotection steps. The general workflow for the incorporation of this compound is depicted below. This process involves the activation of a carboxylic acid on one peptide fragment and subsequent reaction with the deprotected amine of the next fragment in the sequence.

MMAE_Synthesis_Workflow cluster_synthesis MMAE Synthesis Pathway Val_Dil Val-Dil Dipeptide Coupling1 Peptide Coupling (HATU, DIPEA) Val_Dil->Coupling1 Boc_Dap This compound Boc_Dap->Coupling1 Boc_Tripeptide Boc-Dap-Val-Dil Coupling1->Boc_Tripeptide Deprotection1 Boc Deprotection (TFA) Boc_Tripeptide->Deprotection1 Tripeptide H-Dap-Val-Dil Deprotection1->Tripeptide Coupling2 Peptide Coupling Tripeptide->Coupling2 MeVal N-Me-Val MeVal->Coupling2 Tetrapeptide MeVal-Dap-Val-Dil Coupling2->Tetrapeptide Coupling3 Coupling with Dolaphenine derivative Tetrapeptide->Coupling3 MMAE_Protected Protected MMAE Coupling3->MMAE_Protected Deprotection2 Final Deprotection MMAE_Protected->Deprotection2 MMAE MMAE Deprotection2->MMAE

Caption: Convergent synthesis workflow for MMAE highlighting the incorporation of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of MMAE involving this compound. The data is compiled from various sources and represents typical yields and purities.

Table 1: Synthesis of this compound

StepReactionKey ReagentsReaction TimeYield (%)Purity (%)
1Aldol CondensationS-prolinal, Chiral oxazolidinone, Dibutylboron triflate-60-80>95
2Methylation & Amide Cleavage--83-93>98

Table 2: Incorporation of this compound in MMAE Synthesis

StepReactionKey ReagentsReaction Time (hours)Yield (%)Purity (%)
1Coupling of this compound with Val-Dil dipeptideHATU, DIPEA, DMF12-16~90>95
2Boc Deprotection of TripeptideTFA, DCM1-2>95>95
3Coupling with N-methyl-L-valineHATU, DIPEA, DMF12-16~88>95
4Final Assembly and Deprotection--Overall ~85≥ 98.5

Experimental Protocols

Protocol 1: Peptide Coupling of this compound with Val-Dil Dipeptide

This protocol describes the solution-phase peptide coupling of this compound to the N-terminus of the valine-dolaisoleucine (Val-Dil) dipeptide fragment.

Materials:

  • This compound (1.1 equivalents)

  • Val-Dil dipeptide HCl salt (1.0 equivalent)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the Val-Dil dipeptide HCl salt and this compound in anhydrous DMF.

  • Add DIPEA to the solution to neutralize the HCl salt and create a basic environment.

  • In a separate flask, dissolve HATU in anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the Boc-protected tripeptide.

Protocol 2: Boc Deprotection of the Tripeptide

This protocol outlines the removal of the Boc protecting group from the N-terminus of the newly formed tripeptide.

Materials:

  • Boc-Dap-Val-Dil tripeptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected tripeptide in a solution of 25-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt is typically used in the next coupling step without further purification.

Purification and Characterization

The purity of MMAE and its synthetic intermediates is critical for the efficacy and safety of the final ADC.[1] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential analytical techniques for monitoring reaction progress and assessing the purity of the intermediates and the final product.[1]

Typical HPLC Conditions for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 30% to 95% B over 20 minutes is a common starting point.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Analysis: Used to confirm the molecular weight of the synthesized intermediates and final MMAE.

Logical Relationships in Quality Control

The quality of the final MMAE product is directly dependent on the purity of the starting materials and intermediates. A failure to ensure high purity at each step can lead to the accumulation of impurities that are difficult to remove in the final stages.

QC_Relationship Start_Mat High Purity This compound Intermediates Pure Peptide Intermediates Start_Mat->Intermediates Ensures Impurity_Intro Introduction of Impurities Final_MMAE High Purity MMAE Intermediates->Final_MMAE Leads to Low_Yield Low Reaction Yield Impurity_Intro->Low_Yield Final_Impure Impure Final Product Impurity_Intro->Final_Impure Low_Yield->Final_Impure

Caption: Logical relationship between starting material purity and final product quality.

Conclusion

The use of this compound is a critical step in the total synthesis of MMAE. Careful execution of the peptide coupling and deprotection steps, along with rigorous purification and analytical characterization, is essential to ensure the production of high-purity MMAE suitable for its use as a potent payload in antibody-drug conjugates. The protocols and data presented in this document provide a foundational guide for researchers and professionals in the field of drug development.

References

Application Note: A Detailed Protocol for the Solid-Phase Coupling of N-Boc-Dolaproine to Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Boc-dolaproine is a valuable, conformationally constrained non-proteinogenic amino acid analog of proline, often incorporated into peptides to enhance metabolic stability, induce specific secondary structures, or improve receptor binding affinity. However, like other N-alkylated and sterically hindered amino acids, its efficient coupling during Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge compared to standard proteinogenic amino acids.[1][2] The steric bulk of the Boc protecting group combined with the secondary amine of the dolaproine ring can lead to slower reaction kinetics and incomplete coupling.[1]

This application note provides detailed protocols for the successful coupling of this compound onto two commonly used solid supports: 2-Chlorotrityl Chloride (2-CTC) resin for the initial loading of the C-terminal residue, and subsequent coupling to a resin-bound peptide chain. It also outlines methods for monitoring reaction completion and determining resin loading efficiency.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids like this compound.[3] Uronium/phosphonium salt-based reagents are generally more effective than carbodiimides for these challenging couplings.[3][4]

Coupling ReagentActivating AdditiveBaseTypical Reaction TimeCoupling Efficiency (for hindered residues)Notes
DIC (Diisopropylcarbodiimide)HOBt (Hydroxybenzotriazole)DIPEA4 - 12 hoursVariable / LowCost-effective but often slow and may require double coupling for hindered residues like this compound.[3][5]
HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)-DIPEA30 - 60 minutesGood - Very GoodA reliable and faster choice for most couplings, including many challenging ones.[3][6]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-DIPEA15 - 45 minutesExcellentHighly efficient and recommended for difficult or sterically hindered couplings due to its rapid activation and reduced risk of racemization.[3][5][7]
PyAOP (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate)-DIPEA2 - 4 hoursExcellentParticularly effective for coupling N-methylated amino acids.[1]

DIC: Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HBTU: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate; HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; PyAOP: (7-Azabenzotriazol-1-yloxy)tris(pyrrolidinophosphonium hexafluorophosphate); DIPEA: N,N-Diisopropylethylamine.

Experimental Protocols

Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

2-CTC resin is ideal for the first amino acid attachment as it allows for the subsequent cleavage of the final peptide as a C-terminal carboxylic acid under very mild acidic conditions, keeping side-chain protecting groups intact.[8]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Orbital shaker

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1.0 eq.) in anhydrous DCM (10 mL per gram of resin) for 30-60 minutes in the synthesis vessel.[9]

  • Amino Acid Preparation: In a separate flask, dissolve this compound (1.0-1.5 eq. relative to resin capacity) in anhydrous DCM (approx. 10 mL per gram of resin). If solubility is an issue, a minimal amount of anhydrous DMF can be added.

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the this compound solution to the resin. Add DIPEA (2.5-3.0 eq. relative to the amino acid) to the resin slurry.[10] Agitate the mixture gently on a shaker for 1-2 hours at room temperature.[8]

  • Capping Unreacted Sites: To block any remaining reactive chlorotrityl groups, add a solution of DCM:MeOH:DIPEA (17:2:1 v/v/v) to the resin and shake for 30-45 minutes.[9][11] This step is crucial to prevent the formation of deletion sequences in subsequent steps.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally MeOH (3x).

  • Drying: Dry the resin in vacuo to a constant weight. The loading can be determined gravimetrically (by weight gain) or by cleaving a small, accurately weighed sample and analyzing the product.

cluster_prep Preparation cluster_reaction Reaction cluster_finish Finalization Swell 1. Swell Resin in DCM Couple 3. Add Amino Acid & DIPEA to Resin (1-2 hours) Swell->Couple Dissolve 2. Dissolve This compound Dissolve->Couple Cap 4. Cap Resin with DCM/MeOH/DIPEA (30-45 mins) Couple->Cap Wash 5. Wash Resin (DCM, DMF, MeOH) Cap->Wash Dry 6. Dry Resin in vacuo Wash->Dry

Workflow for loading this compound onto 2-CTC resin.
Protocol 2: Coupling this compound to a Resin-Bound Amine (HATU Activation)

This protocol is for coupling this compound to a deprotected N-terminal amine of a growing peptide chain on any suitable resin (e.g., Wang, PAM, or a pre-loaded 2-CTC resin after the first amino acid). HATU is used as the coupling reagent due to its high efficiency with hindered amino acids.[5][7]

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HATU

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Orbital shaker

Procedure:

  • Resin Preparation: Ensure the N-terminal protecting group (e.g., Boc or Fmoc) of the resin-bound peptide has been removed according to standard procedures, and the resin has been washed and neutralized (if necessary).[12] Swell the resin in DMF for 30 minutes.

  • Activation Solution: In a separate vial, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

  • Activation & Coupling: Add DIPEA (6.0 eq.) to the activation solution and vortex briefly (1-2 minutes).[5] Immediately add this activated amino acid solution to the swollen resin in the synthesis vessel.

  • Coupling Reaction: Agitate the mixture at room temperature for 2-4 hours.[1] The progress of the reaction should be monitored.

  • Monitoring: Since this compound is a secondary amine, the standard Kaiser test will yield a negative result (yellow).[1] Use the Isatin or Chloranil test to check for the presence of unreacted secondary amines. If the test is positive, a second coupling (recoupling) may be necessary.

  • Washing: Once the coupling is complete (negative Isatin/Chloranil test), drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step or final cleavage.

cluster_prep Preparation cluster_reaction Reaction cluster_finish Finalization ResinPrep 1. Deprotect & Swell Resin in DMF Couple 3. Add DIPEA, then add mix to resin (2-4 hours) ResinPrep->Couple Activation 2. Prepare Activation Mix (Boc-Dolaproine + HATU in DMF) Activation->Couple Monitor 4. Monitor with Isatin/Chloranil Test Couple->Monitor Recouple Recouple if needed Monitor->Recouple Positive Wash 5. Wash Resin (DMF, DCM) Monitor->Wash Negative Recouple->Couple NextStep Proceed to Next Synthesis Cycle Wash->NextStep

Workflow for coupling this compound using HATU activation.
Protocol 3: Determination of Resin Loading (for Fmoc-compatible workflows)

While this application note focuses on Boc-chemistry, a common method to determine loading accurately is by using a temporary Fmoc-protected amino acid for the initial loading, quantifying the loading, and then switching to Boc chemistry. The following protocol describes the standard UV-spectrophotometric method for determining resin loading after coupling an Fmoc-amino acid.

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried, Fmoc-loaded resin (e.g., 5-10 mg) into a small vial.[13]

  • Fmoc Cleavage: Add a known volume of 20% piperidine (B6355638) in DMF (e.g., 1.0 mL) to the resin.[13] Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilution: Take a small, accurately measured aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., into 900 µL for a 1:10 dilution) in a quartz cuvette.[13]

  • Measurement: Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm using DMF as a blank.[13]

  • Calculation: Calculate the resin loading (L) in mmol/g using the Beer-Lambert law:

    L (mmol/g) = (A₃₀₁ × V × d) / (ε × w × m)

    Where:

    • A₃₀₁ = Absorbance at 301 nm

    • V = Initial volume of piperidine/DMF solution (mL)

    • d = Dilution factor

    • ε = Molar extinction coefficient of the adduct (~7800 L mol⁻¹ cm⁻¹)[13]

    • w = Cuvette path length (cm, typically 1 cm)

    • m = Mass of the dry resin sample (mg)

cluster_logic Coupling Reagent Selection Logic Start Start: Select Coupling Reagent Check Is the coupling sterically hindered? (e.g., N-alkylated AA) Start->Check Uronium Use Uronium/Phosphonium Reagent (HATU, HBTU, PyAOP) Check->Uronium Yes Carbodiimide Carbodiimide may suffice (DIC/HOBt) Monitor closely Check->Carbodiimide No End Proceed to Coupling Uronium->End Carbodiimide->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Difficult Couplings with N-Boc-dolaproine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-dolaproine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and overcoming challenges associated with the use of this compound in peptide synthesis. Due to its sterically hindered nature, coupling this compound can be challenging, leading to lower yields and incomplete reactions. This guide offers detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to help you achieve successful couplings.

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound often difficult?

A1: this compound is a sterically hindered amino acid. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the inherent three-dimensional structure of the dolaproine moiety, can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This steric hindrance slows down the reaction rate and can lead to incomplete coupling.

Q2: What are the most common side reactions observed during the coupling of this compound?

A2: The primary side reaction of concern is the formation of deletion sequences due to incomplete coupling. If the coupling of this compound is not driven to completion, a portion of the peptide chains will lack this residue. Another potential side reaction, common to many peptide couplings, is racemization at the alpha-carbon of the activated amino acid, although the use of appropriate coupling additives like HOBt or HOAt can minimize this.[1][2]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU, HBTU, and HCTU are often more effective than standard carbodiimides like DCC or DIC alone.[1] The addition of HOBt or HOAt is crucial when using carbodiimides to enhance reactivity and suppress racemization.[1][2][3]

Q4: Can I use standard coupling protocols for this compound?

A4: While standard protocols can be a starting point, they often require optimization for this compound. This may include using a higher excess of the amino acid and coupling reagents, extending the reaction time, or performing a "double coupling" where the coupling step is repeated with fresh reagents.[4]

Q5: How can I monitor the completeness of an this compound coupling reaction?

A5: The Kaiser test is a common method for monitoring the presence of free primary amines on the solid support.[4] A negative Kaiser test (yellow/colorless beads) indicates that the coupling is complete. However, for couplings to secondary amines (like proline or N-methylated amino acids), the Kaiser test is unreliable and can give a false negative. In such cases, alternative tests like the chloranil (B122849) test or the isatin (B1672199) test should be used.[4]

Troubleshooting Guide

Difficult couplings with this compound can be systematically addressed by optimizing various reaction parameters. The following guide provides a structured approach to troubleshooting.

Problem: Incomplete Coupling (Positive Kaiser or Chloranil/Isatin Test)

Initial Steps:

  • Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of activated this compound. This is often sufficient to drive the reaction to completion.[4]

  • Extended Reaction Time: Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours, or even overnight. Monitor the reaction progress periodically if possible.

If Initial Steps Fail, Consider the Following:

StrategyRecommendationRationale
Optimize Coupling Reagent Switch from carbodiimide-based reagents (DCC, DIC) to a more potent uronium/aminium salt like HATU, HBTU, or HCTU.These reagents form more reactive activated esters, which can overcome the steric hindrance of this compound more effectively.[1]
Increase Reagent Equivalents Increase the equivalents of this compound, coupling reagent, and base. For example, use 3-5 equivalents instead of the standard 1.5-2 equivalents.A higher concentration of reactants can increase the reaction rate and improve coupling efficiency.
Elevate Reaction Temperature Carefully increase the reaction temperature to 30-40°C.Increased temperature can provide the necessary energy to overcome the activation barrier for the coupling reaction. However, this should be done with caution as it can also increase the risk of side reactions like racemization.
Change Solvent If using DMF, consider switching to or adding N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).These solvents have better solvating properties and can help to disrupt peptide aggregation on the resin, which can hinder coupling.[4]
Capping If all attempts to complete the coupling fail, it is crucial to "cap" the unreacted N-terminal amines using a reagent like acetic anhydride.Capping prevents the formation of deletion sequences, which are often difficult to separate from the desired peptide during purification.[4]

Data Presentation: Comparison of Coupling Reagent Strategies

The following table provides a qualitative comparison of common coupling reagents for difficult couplings like those involving this compound.

Coupling Reagent/SystemRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
DIC/HOBt ModerateLow (with HOBt)Cost-effective, readily available.May be insufficient for highly hindered couplings. The byproduct, diisopropylurea, is soluble.[1][3]
HBTU/HCTU HighLowFast reaction times, generally reliable for most couplings.Can cause guanidinylation of the N-terminus if not pre-activated. HCTU is reported to be less allergenic.[1]
HATU Very HighVery LowGenerally considered one of the most effective reagents for hindered couplings with minimal racemization.[1]More expensive than other common reagents.
PyBOP HighLowRapid couplings, byproducts are less hazardous than those from BOP.

Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving high coupling efficiency with this compound, especially in difficult sequences.

  • Resin Preparation:

    • Swell the resin (e.g., 100-200 mesh polystyrene resin) in dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.

    • Perform the deprotection of the N-terminal protecting group (e.g., Fmoc) using standard protocols (e.g., 20% piperidine (B6355638) in DMF).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (6 equivalents) to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

    • Add the activated this compound solution to the washed and deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Take a small sample of the resin and perform a Kaiser test (or chloranil/isatin test if coupling to a secondary amine) to check for the presence of free amines.

    • If the test is negative (complete coupling), wash the resin thoroughly with DMF (3 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times).

    • If the test is positive (incomplete coupling), perform a second coupling by repeating steps 2.1 to 2.4 with fresh reagents.

Protocol 2: Coupling of this compound using DIC/HOBt

This is a more cost-effective protocol that can be effective, but may require more optimization for this compound.

  • Resin Preparation:

    • Follow the same resin swelling and deprotection steps as in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (3 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 4-6 hours. A longer reaction time is recommended due to the lower reactivity compared to HATU.

  • Monitoring and Washing:

    • Monitor the reaction as described in Protocol 1.

    • If the coupling is incomplete, a double coupling is highly recommended.

    • Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and then DMF.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Incomplete this compound Coupling start Incomplete Coupling Detected (Positive Kaiser/Chloranil Test) double_coupling Perform Double Coupling start->double_coupling extend_time Extend Reaction Time (4-6 hours or overnight) start->extend_time re_evaluate Re-evaluate Coupling double_coupling->re_evaluate extend_time->re_evaluate change_reagent Switch to Stronger Reagent (e.g., HATU) re_evaluate->change_reagent Failure successful_coupling Coupling Complete (Negative Test) re_evaluate->successful_coupling Success increase_equivalents Increase Reagent Equivalents (3-5 eq.) change_reagent->increase_equivalents elevate_temp Elevate Temperature (30-40°C) with caution increase_equivalents->elevate_temp change_solvent Change Solvent (NMP or DMSO) elevate_temp->change_solvent cap_amines Cap Unreacted Amines (Acetic Anhydride) change_solvent->cap_amines

Caption: A decision-making workflow for troubleshooting incomplete this compound couplings.

Peptide_Coupling_Pathway General Peptide Coupling Pathway cluster_activation Activation Step cluster_coupling Coupling Step Boc_Dap This compound (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., OAt-ester) Boc_Dap->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Resin_Peptide Resin-Bound Peptide (Free N-terminus) Resin_Peptide->Peptide_Bond New_Peptide Extended Peptide Chain Peptide_Bond->New_Peptide

Caption: The general two-step pathway of amino acid activation and coupling in peptide synthesis.

References

troubleshooting side reactions in N-Boc-dolaproine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-dolaproine. The information is presented in a practical question-and-answer format to directly address common challenges encountered during this multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy for the synthesis of this compound involves a three-step process. This process begins with a Reformatsky reaction between an N-Boc-L-prolinal and a bromoacyl derivative, which is activated by zinc powder. The resulting β-hydroxy ester intermediate is then methylated. The final step is the hydrolysis of the ester to yield this compound. This method is advantageous due to its relatively high yields and the ease of purification of the intermediates.[1]

Q2: What are the critical parameters to control during the Reformatsky reaction step?

A2: The success of the Reformatsky reaction is highly dependent on several factors. The activation of zinc powder, typically with trimethylchlorosilane, is crucial for the reaction to proceed efficiently. Temperature control during the addition of reactants is also important for managing the reaction rate and minimizing side reactions. The choice of solvent can also influence the reaction's outcome, with ethers like tetrahydrofuran (B95107) (THF) and 2-methyltetrahydrofuran (B130290) being commonly used.[1]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, other synthetic routes have been explored. One notable alternative is the Baylis-Hillman reaction. However, this method can be associated with long reaction times, sometimes requiring several days for completion.

Q4: What are the common challenges in purifying the final this compound product?

A4: A primary challenge in the purification of this compound is the removal of diastereomeric impurities that may form during the synthesis, particularly in the Reformatsky reaction where a new chiral center is created. Chromatographic techniques are typically employed for purification. The presence of unreacted starting materials or byproducts from incomplete reactions can also complicate purification.

Troubleshooting Guide

This guide addresses specific side reactions and experimental issues that may arise during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low yield in the Reformatsky reaction - Incomplete activation of zinc powder.- Low reactivity of the α-halo ester.- Suboptimal reaction temperature.- Ensure zinc powder is sufficiently activated, for example with trimethylchlorosilane, and that the reaction is conducted under an inert atmosphere (oxygen content ≤ 1.0%).- Consider using a more reactive α-iodo ester instead of a bromo or chloro derivative.- Optimize the reaction temperature. The patent CN111393346A suggests temperatures between 25-35°C.[1]
Formation of diastereomers in the Reformatsky reaction - Lack of stereocontrol during the carbon-carbon bond formation. The approach of the zinc enolate to the chiral N-Boc-prolinal can occur from two different faces, leading to a mixture of diastereomers.- The choice of solvent can influence diastereoselectivity. Experiment with different ether solvents (e.g., THF, 2-methyl THF, dioxane).- Temperature can also affect the diastereomeric ratio. Running the reaction at lower temperatures may improve selectivity.- Chiral ligands or auxiliaries can be employed to enhance stereocontrol in Reformatsky-type reactions.
Incomplete methylation of the secondary alcohol - Steric hindrance around the secondary hydroxyl group.- Insufficient reactivity of the methylating agent.- Suboptimal reaction conditions (temperature, base).- Use a more reactive methylating agent, such as methyl iodide.- Employ a strong, non-nucleophilic base to ensure complete deprotonation of the alcohol.- Optimize the reaction temperature and time to drive the reaction to completion.
Low yield in the final hydrolysis step - The ester group may be sterically hindered, making it resistant to hydrolysis.- Incomplete reaction due to suboptimal pH or temperature.- Use a strong base such as lithium hydroxide (B78521) in the presence of a peroxide (e.g., hydrogen peroxide) to facilitate the hydrolysis of hindered esters.- Ensure the reaction is stirred for a sufficient duration at a controlled temperature (e.g., 0-5°C) to allow for complete hydrolysis.[1]- Acidify the reaction mixture after basic hydrolysis to a pH of 2-3 to ensure complete protonation of the carboxylic acid for efficient extraction.[1]
Presence of N-Boc deprotected impurity - Exposure to acidic conditions during workup or purification can lead to the cleavage of the acid-sensitive Boc protecting group.- Maintain neutral or slightly basic conditions during the workup and purification steps.- If acidic conditions are necessary, use them at low temperatures and for a minimal amount of time.
Difficulty in removing byproducts by chromatography - Some byproducts may have similar polarity to the desired product, making separation challenging.- Optimize the mobile phase for column chromatography to improve separation.- Consider alternative purification techniques such as crystallization or preparative HPLC.

Experimental Protocols

Key Experiment: Synthesis of this compound Intermediate via Reformatsky Reaction (based on patent CN111393346A) [1]

  • Zinc Activation: To a reaction vessel, add zinc powder (3.0 equivalents) and an organic solvent (e.g., 2-methyltetrahydrofuran, 20 volumes). Purge the vessel with an inert gas to reduce the oxygen content to ≤1.0%. Add trimethylchlorosilane (0.5 equivalents) dropwise and heat the mixture to 50-60°C for 2-3 hours with stirring.

  • Reaction with N-Boc-L-prolinal: Cool the activated zinc suspension to 30-35°C. Add a solution of N-Boc-L-prolinal (1.0 equivalent) in the same solvent and stir for 25 minutes.

  • Addition of Bromoacyl Derivative: Slowly add a solution of the bromoacyl derivative (Compound 2 in the patent, 0.8 equivalents) in the same solvent. Initially, add about 20% of the solution and stir for 0.5-1 hour. Then, add the remaining solution dropwise.

  • Reaction Monitoring and Workup: Maintain the reaction temperature at 30°C and monitor the reaction progress by HPLC until the consumption of the bromoacyl derivative is satisfactory (e.g., less than 5% remaining). Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic phase, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with saturated sodium chloride solution, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography to yield the desired β-hydroxy ester intermediate.

Note: The specific bromoacyl derivative used in the patent is a spirocyclic compound. The general principles of the protocol can be adapted for other similar derivatives.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Reformatsky Reaction cluster_step2 Step 2: Methylation cluster_step3 Step 3: Hydrolysis N_Boc_Prolinal N-Boc-L-Prolinal Step1_Product β-Hydroxy Ester Intermediate N_Boc_Prolinal->Step1_Product Bromoacyl_Derivative Bromoacyl Derivative Bromoacyl_Derivative->Step1_Product Zinc Zinc Powder (activated with TMSCl) Zinc->Step1_Product THF or 2-MeTHF Step2_Product Methylated Intermediate Step1_Product->Step2_Product Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->Step2_Product Final_Product This compound Step2_Product->Final_Product Base Base (e.g., LiOH/H₂O₂) Base->Final_Product

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield or Impurities Detected Check_Step1 Analyze Reformatsky Reaction Step Start->Check_Step1 Check_Step2 Analyze Methylation Step Check_Step1->Check_Step2 No Issues Found Solution_Step1 Optimize Zinc Activation, Temperature, or Solvent Check_Step1->Solution_Step1 Problem Identified Check_Step3 Analyze Hydrolysis Step Check_Step2->Check_Step3 No Issues Found Solution_Step2 Use More Reactive Methylating Agent, Optimize Base and Temperature Check_Step2->Solution_Step2 Problem Identified Solution_Step3 Use Stronger Hydrolysis Conditions, Ensure Proper pH for Workup Check_Step3->Solution_Step3 Problem Identified Purification Optimize Purification Method Solution_Step1->Purification Solution_Step2->Purification Solution_Step3->Purification

Caption: Troubleshooting decision-making process.

References

optimizing Boc deprotection conditions to prevent side products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize tert-butyloxycarbonyl (Boc) deprotection conditions and prevent the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The main cause of side products is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is an electrophile and can alkylate nucleophilic sites on the substrate, leading to undesired modifications.[1][2][3]

Q2: Which functional groups or amino acid residues are most susceptible to side reactions?

A2: Functional groups with nucleophilic character are particularly susceptible to alkylation by the tert-butyl cation. In peptide synthesis, these include residues with electron-rich side chains:[1][2]

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][4]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[1]

  • Other nucleophilic sites like guanidines and amidines can also be affected.[2]

Q3: What are scavengers and how do they prevent side product formation?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][3] They are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate, thus preventing the modification of the desired product.[1] Water can also act as a scavenger.[3]

Q4: Are there milder alternatives to strong acids like TFA for Boc deprotection?

A4: Yes, several milder conditions can be used, which are particularly useful for substrates with other acid-sensitive functional groups.[5][6] These alternatives include:

  • 4M HCl in 1,4-dioxane (B91453) or ethyl acetate.[1][5]

  • Aqueous phosphoric acid.[1][7]

  • Lewis acids such as ZnBr₂, SnCl₄, and Cu(OTf)₂.[1]

  • Oxalyl chloride in methanol (B129727), which is effective at room temperature.[6][8][9]

  • Thermal deprotection, which involves heating the compound in a suitable solvent, although this may require high temperatures.[1][10]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

  • Symptoms: Presence of starting material in the crude product (detected by TLC, LC-MS, or NMR); low yield of the desired amine.[1][11]

  • Possible Causes & Solutions:

    • Insufficient Acid: The amount of acid may be inadequate, especially if the substrate contains other basic functional groups.[11]

      • Solution: Increase the concentration or equivalents of the acid. A common starting point is 25-50% TFA in dichloromethane (B109758) (DCM).[5][11]

    • Short Reaction Time: The reaction may not have reached completion.

      • Solution: Monitor the reaction's progress using TLC or LC-MS and continue until the starting material is fully consumed.[5][11]

    • Low Temperature: Most Boc deprotections are run at room temperature.

      • Solution: If the reaction is slow, gentle warming (e.g., to 40°C) can be attempted, but be mindful of potential side reactions.[11]

    • Steric Hindrance: A sterically hindered Boc group can be more difficult to remove.[11]

      • Solution: Employ stronger acidic conditions (e.g., 4M HCl in dioxane) or increase the reaction time.[6]

    • Poor Reagent Quality: TFA is hygroscopic; absorbed water can reduce its effective acidity.[11]

      • Solution: Use fresh, high-purity reagents.

Issue 2: Formation of Unexpected Side Products

  • Symptoms: Observation of unexpected peaks in HPLC or LC-MS analysis after deprotection, often with a mass increase corresponding to the addition of a tert-butyl group (+56 Da).[4]

  • Possible Causes & Solutions:

    • Alkylation by tert-butyl Cation: Nucleophilic residues (Trp, Met, Cys, Tyr) are being alkylated.[1][3]

      • Solution: Always include scavengers in the deprotection cocktail when working with sensitive substrates. A typical scavenger concentration is 1-5% (v/v), but this may need optimization.[5]

    • Degradation of Other Acid-Sensitive Groups: Protecting groups like t-butyl esters or trityl groups are being cleaved simultaneously.[3]

      • Solution: Switch to a milder deprotection method. Options include using dilute acid, Lewis acids, or non-acidic methods like thermal deprotection or deprotection with oxalyl chloride in methanol.[1][6][8]

Data Presentation

Table 1: Common Scavengers for Preventing t-Butylation

Susceptible ResidueRecommended Scavenger(s)Typical Concentration (v/v)Reference
Tryptophan (Trp)Triethylsilane (TES), Triisopropylsilane (TIS), Anisole, 1,2-Ethanedithiol (EDT)1-5%[1][3]
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS), Dithioethane (DTE)1-5%[1][4]
Cysteine (Cys)1,2-Ethanedithiol (EDT)1-5%[1]
Tyrosine (Tyr)Anisole, Thioanisole, Phenol1-5%[1][12]

Table 2: Comparison of Common Boc Deprotection Conditions

Reagent/ConditionTypical SolventTemperatureTypical TimeAdvantagesDisadvantages
25-50% TFADichloromethane (DCM)Room Temp30 min - 2 hrFast and effective for most substrates.Harsh conditions; can cleave other acid-labile groups; requires scavengers for sensitive substrates.[5][13]
4M HCl1,4-DioxaneRoom Temp30 min - 4 hrPotent, cost-effective, and readily available.[3][5][14]Can be less selective; potential for chlorinated byproducts.[14]
Oxalyl Chloride (3 eq.)MethanolRoom Temp1 - 4 hrVery mild; tolerates other acid-sensitive groups.[6][8][9]May not be suitable for all substrates; potential for CO side product.[15]
Thermal (Catalyst-Free)Water, TFE, Toluene (B28343)120 - 240°C15 min - 90 minAcid-free; useful for acid-sensitive molecules.[1][16]High temperatures may not be suitable for all substrates and can cause other side reactions like racemization.[1]

Visualizations

G cluster_mech Acid-Catalyzed Boc Deprotection Mechanism BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + H⁺ CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Fragmentation tBu tert-Butyl Cation Protonated->tBu FreeAmine Free Amine (Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO2 CarbamicAcid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

G Start Start: Choose Deprotection Method CheckSensitivity Are other acid-sensitive groups present? Start->CheckSensitivity CheckResidues Are sensitive residues (Trp, Met, Cys) present? CheckSensitivity->CheckResidues No MilderAcid Consider milder acid: 4M HCl in Dioxane CheckSensitivity->MilderAcid Yes StandardTFA Use TFA/DCM (25-50%) CheckResidues->StandardTFA No TFAwithScavenger Use TFA/DCM with Scavengers (e.g., TIS/Water) CheckResidues->TFAwithScavenger Yes End Proceed with Experiment StandardTFA->End TFAwithScavenger->End NonAcidic Consider non-acidic method: - Thermal - Oxalyl Chloride/MeOH MilderAcid->NonAcidic If still too harsh MilderAcid->End NonAcidic->End

Caption: Decision workflow for choosing a Boc deprotection method.

G cluster_side_reaction t-Butylation Side Reaction and Prevention tBu tert-Butyl Cation (t-Bu⁺) AlkylatedTrp t-Butylated Tryptophan (Side Product) tBu->AlkylatedTrp Alkylation Trapped Trapped Cation (t-Bu-Scavenger) tBu->Trapped Trapping Trp Tryptophan Residue Trp->AlkylatedTrp Scavenger Scavenger (e.g., TIS) Scavenger->Trapped

Caption: Prevention of tryptophan tert-butylation by scavengers.

G Start Problem Observed During Boc Deprotection CheckProblem What is the issue? Start->CheckProblem Incomplete Incomplete Reaction CheckProblem->Incomplete Starting Material Remains SideProducts Side Products Formed CheckProblem->SideProducts Unexpected Peaks in LCMS IncreaseAcid Increase Acid Conc. or Equivalents Incomplete->IncreaseAcid IncreaseTime Increase Reaction Time (Monitor by LCMS/TLC) Incomplete->IncreaseTime IncreaseTemp Gently Increase Temp. Incomplete->IncreaseTemp CheckSideProduct What kind of side product? SideProducts->CheckSideProduct tButylation t-Butylation (+56 Da) CheckSideProduct->tButylation OtherCleavage Other Protecting Groups Cleaved CheckSideProduct->OtherCleavage AddScavengers Add/Optimize Scavengers (TIS, EDT, Anisole) tButylation->AddScavengers UseMilder Use Milder Conditions (e.g., HCl/Dioxane, Oxalyl Chloride) OtherCleavage->UseMilder

Caption: Troubleshooting workflow for common Boc deprotection issues.

Experimental Protocols

Protocol 1: Standard Deprotection using TFA with Scavengers [3]

This protocol is a robust method for most substrates, especially peptides containing sensitive residues.

  • Reagents and Materials:

    • Boc-protected substrate

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA)

    • Triisopropylsilane (TIS) or Triethylsilane (TES)

    • Deionized water

    • Cold diethyl ether

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM (e.g., at a 0.1 M concentration).

    • Prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v).

    • Add the deprotection cocktail to the substrate solution (typically 10 equivalents of the cocktail relative to the substrate).

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[5]

    • Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its TFA salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane [3][5]

This method is a common alternative to TFA and is considered somewhat milder.

  • Reagents and Materials:

    • Boc-protected substrate

    • 4M HCl in 1,4-dioxane solution

    • Methanol (optional, to aid solubility)

    • Cold diethyl ether

  • Procedure:

    • Dissolve or suspend the Boc-protected substrate in the 4M HCl in 1,4-dioxane solution. A minimal amount of a co-solvent like methanol can be used if solubility is an issue.[5]

    • Stir the mixture at room temperature. Reaction times typically range from 30 minutes to 4 hours.[3]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can also be removed under reduced pressure.

    • Collect the solid by filtration and wash with a non-polar solvent like cold diethyl ether to remove impurities.

    • Dry the product under vacuum.

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol [6][9]

This protocol is ideal for substrates containing other acid-labile functionalities.

  • Reagents and Materials:

    • Boc-protected substrate

    • Methanol (MeOH)

    • Oxalyl chloride

  • Procedure:

    • In a dry flask, dissolve the Boc-protected substrate (1 equivalent) in methanol.

    • Stir the solution at room temperature for 5 minutes.

    • Carefully add oxalyl chloride (3 equivalents) to the solution. Caution: An immediate temperature increase and gas evolution may occur.

    • Continue stirring at room temperature for 1-4 hours, depending on the substrate.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent in vacuo to obtain the deprotected product, typically as its hydrochloride salt.

References

identifying and removing impurities from N-Boc-dolaproine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-dolaproine. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and removing impurities during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of impurities in this compound synthesis?

A1: Impurities in this compound synthesis can arise from several sources throughout the multi-step process. These include:

  • Starting Materials: Incomplete reaction of starting materials, such as N-Boc-L-prolinal, can lead to their presence in the crude product.

  • Intermediates: The synthesis of this compound involves several intermediate compounds.[1] If any of the reaction steps, such as the initial Reformatsky reaction, methylation, or final hydrolysis, do not go to completion, these intermediates will be present as impurities.[1]

  • Byproducts of Side Reactions: Each synthetic step can have competing reactions that produce unwanted byproducts. For instance, side reactions associated with the Reformatsky reaction or methylation can introduce structurally related impurities.[2]

  • Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and workup can be carried through to the final product.

  • Degradation Products: this compound, like many complex organic molecules, can degrade under certain conditions. The Boc (tert-butoxycarbonyl) protecting group is particularly sensitive to acidic conditions and can be inadvertently removed.

Q2: What analytical techniques are recommended for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating impurities and is frequently used to monitor the progress of the synthesis.[1][3] For structural elucidation of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[3]

Q3: My this compound appears oily and impure after synthesis. What is the best general approach to purify it?

A3: For many researchers, flash column chromatography is the primary method for purifying crude this compound.[1][4] This technique separates compounds based on their polarity and is effective at removing both less polar and more polar impurities. Recrystallization is another powerful purification technique, particularly if a suitable solvent system can be identified.[5] The choice between these methods will depend on the nature and quantity of the impurities present.

Q4: I am seeing a significant amount of a more polar impurity by TLC/HPLC after my synthesis. What could it be?

A4: A prominent polar impurity could be the deprotected analog of this compound, where the Boc group has been cleaved. This can occur if the reaction or workup conditions were acidic. Another possibility is the presence of unreacted polar starting materials or intermediates from the final steps of the synthesis.

Q5: How should I store purified this compound to prevent degradation?

A5: To ensure the stability of purified this compound, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[6] For short-term storage (up to one month), -20°C is suitable, while for long-term storage (up to six months), -80°C is recommended.[7]

Troubleshooting Guides

Issue 1: Low Purity of this compound After Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor each step of the synthesis by TLC or HPLC to ensure full conversion of starting materials and intermediates. If a reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reagents.Increased yield and purity of the desired product by minimizing residual starting materials and intermediates.
Side Reactions Optimize reaction conditions such as temperature, reaction time, and the order of reagent addition to minimize the formation of byproducts.[2]A cleaner crude product with a higher percentage of this compound and fewer impurities.
Ineffective Workup Ensure that the aqueous washes during the workup are effective at removing water-soluble impurities and reagents. Use of a brine wash can help to break emulsions and remove residual water from the organic layer.A purer organic extract prior to solvent evaporation, leading to a cleaner crude product.
Issue 2: Difficulty in Removing Impurities by Column Chromatography
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System The polarity of the eluent is critical for good separation. For silica (B1680970) gel chromatography, a gradient elution starting with a low polarity mobile phase (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. A typical starting point could be a 9:1 hexane:ethyl acetate (B1210297) mixture, gradually increasing the proportion of ethyl acetate.Improved separation of this compound from both less polar and more polar impurities.
Co-elution of Impurities If an impurity has a very similar polarity to this compound, separation on standard silica gel may be difficult. Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel. Alternatively, reverse-phase flash chromatography can be a powerful alternative.[8]Resolution of the co-eluting impurity from the desired product.
Column Overloading Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of crude material should be no more than 5-10% of the mass of the silica gel.Sharper chromatographic bands and better separation between components.
Issue 3: this compound Fails to Crystallize or Oils Out During Recrystallization
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Choice The ideal recrystallization solvent will dissolve this compound when hot but not when cold.[5] For Boc-protected amino acids, common solvent systems include ethyl acetate/hexanes, and ethanol/water.[9] Experiment with small amounts of material to find a suitable solvent or solvent pair.Formation of pure crystals of this compound upon cooling, leaving impurities dissolved in the mother liquor.
Presence of Oily Impurities If the crude product is an oil, it may inhibit crystallization. Attempt to purify the oil by flash column chromatography first to remove the majority of impurities, and then attempt to recrystallize the partially purified product.Removal of oily impurities that hinder the crystallization process, allowing for the formation of a solid product.
Cooling Too Rapidly Rapid cooling of the saturated solution can lead to the product "oiling out" or precipitating as an amorphous solid instead of forming crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.Formation of well-defined crystals with higher purity.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass column for flash chromatography

  • Pressurized air or nitrogen source

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Dry pack the column with silica gel.

    • Wet the silica gel with the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Apply pressure to the top of the column to firmly pack the silica gel and ensure there are no air bubbles.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).

    • Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elute the Column:

    • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The exact gradient will depend on the impurities present and should be optimized using thin-layer chromatography (TLC) beforehand.

    • Maintain a constant flow rate by applying gentle pressure.

  • Collect and Analyze Fractions:

    • Collect fractions in separate test tubes.

    • Analyze the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation.

Materials:

  • Partially purified this compound

  • Recrystallization solvent(s) (e.g., Ethyl Acetate, Hexanes, Ethanol, Water)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the Solute:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent (e.g., ethyl acetate) and gently heat the mixture on a hot plate with stirring.

    • Continue adding the solvent portion-wise until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • If using a two-solvent system (e.g., ethyl acetate/hexanes), add the less polar solvent (hexanes) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the more polar solvent (ethyl acetate) to redissolve the precipitate before allowing it to cool.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visual Workflows

impurity_identification_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification cluster_result Result start Crude this compound tlc_hplc TLC / HPLC Analysis start->tlc_hplc Initial Assessment lcms_nmr LC-MS / NMR for Structural Elucidation tlc_hplc->lcms_nmr Identify Unknowns column Column Chromatography tlc_hplc->column Complex Mixture recrystallization Recrystallization tlc_hplc->recrystallization Simple Mixture pure_product Pure this compound column->pure_product recrystallization->pure_product troubleshooting_logic cluster_chromatography Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Impure this compound co_elution Co-elution of Impurities? start->co_elution Purification by Column oiling_out Product Oiling Out? start->oiling_out Purification by Recrystallization change_solvent Optimize Solvent System co_elution->change_solvent Yes change_stationary_phase Change Stationary Phase co_elution->change_stationary_phase Persistent slow_cooling Cool Slowly oiling_out->slow_cooling Yes change_solvent_recrys Screen for New Solvent oiling_out->change_solvent_recrys Persistent

References

N-Boc-dolaproine stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of N-Boc-dolaproine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a well-sealed container under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation. Recommended storage temperatures vary by supplier, but a conservative approach is advisable.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound are significantly less stable than the solid form and are susceptible to degradation. For short-term storage, solutions should be kept at low temperatures. It is recommended to prepare solutions fresh for each use. If storage is unavoidable, aliquot the solution into single-use vials to minimize freeze-thaw cycles and store under an inert atmosphere.[1]

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation pathway for this compound is the acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[2][3] This reaction proceeds via the formation of a stable tert-butyl cation, which can then be quenched by a nucleophile or undergo elimination to form isobutylene.[2][4]

Q4: Is this compound stable under basic or neutral conditions?

A4: The Boc protecting group is generally stable under neutral and basic conditions.[5][6] This allows for selective deprotection of other protecting groups (e.g., Fmoc) in the presence of a Boc group. However, prolonged exposure to strong bases may lead to other unforeseen reactions, so it is always best to consult specific literature for your reaction conditions.

Q5: What are the potential impurities or byproducts I might find in a sample of this compound?

A5: Potential impurities can arise from the synthesis of this compound or from its degradation. The most common degradation-related impurity is the deprotected dolaproine. Other byproducts can form from the reaction of the intermediate tert-butyl cation with scavengers or other nucleophiles present in the reaction mixture.[4] During synthesis, diastereomers or incompletely reacted starting materials could also be present.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Boc group during reaction or workup (confirmed by NMR or LC-MS) Accidental exposure to acidic conditions. The pH of the reaction mixture or workup solution may be lower than anticipated.Carefully monitor and control the pH of your reaction and workup steps. Use buffered solutions where appropriate. If performing chromatography, avoid highly acidic mobile phases for extended periods.[7]
Incomplete or slow reaction when this compound is a starting material The reagent may have degraded due to improper storage.Confirm the purity of your this compound using a suitable analytical method like HPLC or NMR before use. Always use freshly opened or properly stored material.
Formation of unexpected byproducts The tert-butyl cation formed during Boc deprotection may be reacting with other functional groups on your molecule or with scavengers.If deprotection is intended, consider using a scavenger (e.g., triethylsilane or anisole) to trap the tert-butyl cation.[3] Optimize reaction conditions (temperature, concentration) to minimize side reactions.
Inconsistent results between batches Variability in the purity or stability of the this compound used.Qualify each new batch of this compound for purity and identity before use in critical experiments. Follow strict storage protocols to ensure consistency.

Stability and Storage Data

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Duration Reference
Solid2-8°CInert (Nitrogen)Long-term[5][8]
Solid-20°CInert (Nitrogen)Long-term[9]
Solution-20°CInert (Nitrogen)Up to 1 month[1]
Solution-80°CInert (Nitrogen)Up to 6 months[1]

Table 2: General Stability Profile of the Boc Protecting Group

Condition Stability Notes Reference
Strong Acids (e.g., TFA, HCl)LabileRapid cleavage occurs.[2][3]
Mild Acids (e.g., acetic acid)Moderately StableCleavage may occur over time, especially with heating.[7]
Neutral (pH ~7)StableGenerally stable for extended periods.[5]
Basic (e.g., NaOH, amines)StableThe Boc group is resistant to basic hydrolysis.[5][6]
HydrogenolysisStableOrthogonal to Cbz deprotection.
NucleophilesStableResistant to most common nucleophiles.[5]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC

Objective: To determine the purity of an this compound sample.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a non-acidic buffer (e.g., ammonium (B1175870) acetate) to maintain a neutral pH, is recommended to avoid on-column deprotection.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~210 nm).

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the relative peak areas. A pure sample should exhibit a single major peak.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various stress media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store a solid sample at elevated temperature (e.g., 60°C).

    • Photolytic: Expose a solution to UV light.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours), taking time points at regular intervals.

  • Analysis: Analyze the stressed samples at each time point by a stability-indicating HPLC method (as described in Protocol 1) to resolve the parent compound from any degradation products.

  • Characterization: If significant degradation is observed, techniques like LC-MS can be used to identify the mass of the degradation products, helping to elucidate the degradation pathway.

Visualizations

Degradation_Pathway NBoc This compound Protonated_NBoc Protonated Intermediate NBoc->Protonated_NBoc + H+ H_plus H+ Deprotected Dolaproine Protonated_NBoc->Deprotected Loss of Boc group tBu_cation tert-Butyl Cation Protonated_NBoc->tBu_cation Isobutylene Isobutylene tBu_cation->Isobutylene - H+ tBu_adduct tert-Butyl Adduct tBu_cation->tBu_adduct + Nucleophile Nucleophile Nucleophile/ Scavenger Experimental_Workflow cluster_stability Stability Study Setup cluster_analysis Analysis cluster_results Outcome start This compound Sample stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress hplc HPLC Analysis stress->hplc lcms LC-MS for Identification hplc->lcms If degradation > 10% kinetics Determine Rate of Degradation hplc->kinetics pathway Identify Degradation Products & Determine Degradation Pathway lcms->pathway

References

alternative coupling agents for sterically hindered N-Boc-dolaproine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the selection of alternative coupling agents and troubleshooting for the sterically hindered amino acid, N-Boc-dolaproine, a crucial component in the synthesis of dolastatin 10 and its potent auristatin analogues.

Frequently Asked Questions (FAQs)

Q1: Why is the peptide coupling of this compound so challenging?

A1: The primary challenge in coupling this compound arises from significant steric hindrance. This compound is a heavily substituted, non-proteinogenic amino acid. The bulky N-Boc protecting group, combined with the inherent three-dimensional structure of the dolaproine core, physically obstructs the approach of the incoming acylating species or the nucleophilic amine. This steric impediment can dramatically slow down the rate of peptide bond formation, leading to incomplete reactions and low yields.

Q2: Are standard carbodiimide (B86325) reagents like DCC or EDC suitable for coupling this compound?

A2: While not impossible, standard carbodiimide reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are often inefficient for coupling sterically demanding amino acids like this compound, frequently resulting in low yields.[1] However, their effectiveness can be enhanced by the use of additives. For instance, a successful coupling of Boc-Dap with tyramine (B21549) was achieved using EDCI in the presence of 1-hydroxybenzotriazole (B26582) (HOBT).[2]

Q3: What are the most recommended classes of alternative coupling reagents for this compound?

A3: For sterically hindered amino acids like this compound, uronium/aminium salts and phosphonium (B103445) salts are highly recommended. Reagents such as HATU, HBTU, and COMU (uronium/aminium salts), and PyAOP and PyBOP (phosphonium salts) are generally more effective than carbodiimides.[3] They form highly reactive activated esters that can overcome the steric barrier more efficiently. For example, HATU has been successfully used in the synthesis of auristatin analogues for coupling amino acid fragments.[4]

Q4: What are the common side reactions to watch out for during the coupling of this compound?

A4: The most common side reactions include:

  • Epimerization: Loss of stereochemical integrity at the alpha-carbon can occur, especially with highly activating coupling reagents and prolonged reaction times.[3]

  • Guanidinylation: Uronium/aminium-based reagents like HATU and HBTU can react with the free N-terminal amine of the peptide chain, forming a guanidinium (B1211019) byproduct that caps (B75204) the chain and prevents further elongation.[3]

  • Incomplete reaction: Due to steric hindrance, the reaction may not go to completion, resulting in deletion sequences in the final peptide.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My coupling reaction with this compound is resulting in a very low yield. What are the likely causes and how can I improve it?

A: Low yields are a common problem when dealing with this compound. Here is a systematic approach to troubleshoot this issue:

  • Suboptimal Coupling Reagent: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.

    • Recommendation: Switch to a more powerful coupling reagent. If you are using a carbodiimide like EDCI/HOBt, consider moving to a uronium/aminium salt such as HATU or COMU, or a phosphonium salt like PyAOP.[3] In the synthesis of a dolastatin 10 fragment, diethyl phosphorocyanidate (DEPC) was used to couple this compound with a dolaphenine derivative, achieving a 79% yield.[]

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion due to insufficient time or energy.

    • Recommendation: Increase the reaction time and/or moderately increase the temperature. However, be cautious as elevated temperatures can increase the risk of epimerization.[3]

  • Inadequate Stoichiometry: The equivalents of reagents might be insufficient.

    • Recommendation: Increase the equivalents of this compound and the coupling reagent. A double coupling, where the coupling procedure is repeated with fresh reagents before deprotection of the next amino acid, can also be effective.

Issue 2: Presence of Impurities and Side Products

Q: My crude product shows multiple spots on TLC/LC-MS. How can I identify and minimize these impurities?

A: The presence of multiple impurities often points to side reactions.

  • Guanidinylation by Uronium Reagents: If you are using HATU or HBTU, you might be observing the formation of a guanidinium cap on your peptide.

    • Recommendation: To avoid this, pre-activate the this compound with the coupling reagent for a short period before adding it to the amine component. Alternatively, switch to a phosphonium-based reagent like PyBOP or PyAOP, which do not cause guanidinylation.[3]

  • Epimerization: The presence of diastereomers can be a result of epimerization.

    • Recommendation: Perform the coupling reaction at a lower temperature (e.g., 0 °C).[3] Using additives like HOBt or Oxyma Pure with your coupling reagent can also help suppress epimerization.

Data on Coupling Agent Performance

The following table summarizes the performance of various coupling agents for sterically hindered amino acids, including specific examples related to this compound and its analogues.

Coupling Reagent/MethodCoupling PartnerYield (%)Notes
DEPC / DIEA Dolaphenine derivative79Used in the synthesis of Dolastatin 10.[]
HATU L-phenylalanine methyl ester58 (over 4 steps)For a modified this compound derivative.[6]
BroP / DIEA Tripeptide fragment55Used in the synthesis of a tetrapeptide fragment of Dolastatin 10.[]
EDCI / HOBT / DIEA TyramineNot specifiedA viable method for coupling this compound.[2]
HATU / DIEA Resin-bound amino acidNot specifiedMentioned for solid-phase synthesis of auristatin analogues.[4]

Experimental Protocols

Protocol 1: Coupling of this compound using DEPC

This protocol is adapted from the synthesis of Dolastatin 10.[]

  • Preparation: Dissolve the trifluoroacetate (B77799) salt of the amine component (e.g., dolaphenine derivative, 1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Reaction: To the solution, add diisopropylethylamine (DIEA, 3.0 eq) followed by diethyl phosphorocyanidate (DEPC, 1.2 eq).

  • Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up and purification by column chromatography.

Protocol 2: Coupling of this compound using EDCI/HOBt

This protocol is based on the synthesis of an auristatin analogue.[2]

  • Activation: To a solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF) stirring at 20 °C, add 1-hydroxybenzotriazole (HOBT, 1.6 eq).

  • Base Addition: Add diisopropylethylamine (DIEA, 3.2 eq) followed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq).

  • Coupling: Stir the mixture for 10 minutes before adding the amine component (e.g., tyramine, 1.2 eq).

  • Reaction and Work-up: Continue stirring at 20 °C for 16 hours. Terminate the reaction by adding a saturated NaHCO₃ solution and extract the product with ethyl acetate. The combined organic extracts are then washed with brine, dried, and purified.

Protocol 3: Coupling of a Modified this compound using HATU

This protocol was used for the synthesis of an azastatin analogue.[6]

  • Preparation: Dissolve the modified this compound derivative (1.0 eq), the amine component (e.g., L-phenylalanine methyl ester, 1.1 eq), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU, 1.2 eq) in anhydrous DMF.

  • Reaction: Add DIEA (2.5 eq) to the mixture and stir at room temperature.

  • Monitoring and Purification: Monitor the reaction by LC-MS. After completion, perform an appropriate work-up and purify the product.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve N-Boc-Dap & Amine Component activation Pre-activate N-Boc-Dap (if applicable) prep_reagents->activation prep_coupling Prepare Coupling Reagent Solution prep_coupling->activation coupling Combine Reagents & Stir activation->coupling monitoring Monitor Progress (TLC/LC-MS) coupling->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Extraction quench->extraction purification Column Chromatography extraction->purification end End purification->end start Start start->prep_reagents

Caption: A generalized experimental workflow for this compound coupling reactions.

troubleshooting_guide start Low Yield or Incomplete Reaction reagent Is the coupling reagent potent enough? start->reagent time_temp Are reaction time and temperature sufficient? reagent->time_temp Yes solution1 Switch to HATU, PyAOP, or COMU. reagent->solution1 No stoichiometry Is the stoichiometry adequate? time_temp->stoichiometry Yes solution2 Increase reaction time. Consider gentle heating. time_temp->solution2 No solution3 Increase equivalents of reagents. Perform a double coupling. stoichiometry->solution3 No

Caption: Troubleshooting flowchart for addressing low yield in coupling reactions.

References

impact of solvent choice on N-Boc-dolaproine coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Boc-dolaproine coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for challenges encountered during the synthesis of peptides containing the sterically hindered N-methylated amino acid, this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound often inefficient?

A1: The coupling of this compound is challenging primarily due to steric hindrance. The presence of the Boc protecting group on the nitrogen, the methyl group on the alpha-carbon, and the inherent bulkiness of the dolaproine structure hinder the approach of the activated carboxyl group to the N-terminus of the peptide chain. This often results in lower coupling yields compared to standard amino acids.

Q2: Which solvents are recommended for this compound coupling?

A2: Polar aprotic solvents are generally the best choice for this compound coupling. N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents due to their excellent solvating properties for both the protected amino acid and the growing peptide chain on the solid support.[1] Dichloromethane (DCM) can also be used, particularly in Boc-based solid-phase peptide synthesis (SPPS), but may not be as effective in solvating the peptide-resin, potentially leading to lower yields in difficult couplings.[1] For particularly challenging couplings, a mixture of solvents, such as DMF/DCM, or the use of DMSO may be beneficial.[1]

Q3: What are the best coupling reagents for this compound?

A3: Due to the sterically hindered nature of this compound, standard coupling reagents may not be effective. It is highly recommended to use more potent uronium/aminium-based or phosphonium-based coupling reagents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often successful where others fail. These reagents rapidly form the activated species, which can help to improve coupling efficiency.

Q4: How can I monitor the completion of an this compound coupling reaction?

A4: The standard Kaiser test, which detects free primary amines, is not reliable for monitoring the coupling to a secondary amine like the one in a growing peptide chain after the addition of a proline-like residue or an N-methylated amino acid. A more appropriate method is the Bromophenol Blue (BPB) test. A blue or green color indicates incomplete coupling (free amine present), while a yellow color suggests a complete reaction.

Troubleshooting Guide

Issue 1: Low Coupling Yield

Symptoms:

  • The final peptide yield is significantly lower than expected.

  • Mass spectrometry analysis of the crude product shows a significant amount of starting material or deletion sequences (peptide missing the dolaproine residue).

Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Solvation Switch from DCM to a more polar and better solvating solvent like DMF or NMP.[1] Consider using a solvent mixture such as DMF/DCM (1:1). For very difficult cases, DMSO can be used, but be aware of its potential side reactions.
Steric Hindrance Use a more powerful coupling reagent such as HATU, HBTU, or PyBOP. Increase the excess of this compound and coupling reagents (e.g., from 3 equivalents to 5 equivalents).
Incomplete Reaction Perform a "double coupling" by repeating the coupling step with fresh reagents after the initial coupling time. Increase the coupling reaction time (e.g., from 2 hours to 4 hours or overnight).
Peptide Aggregation The growing peptide chain may be aggregating on the solid support, blocking reactive sites. Incorporating a solvent known to disrupt aggregation, such as a small percentage of DMSO in DMF, can be beneficial.
Issue 2: Presence of Side Products

Symptoms:

  • HPLC profile of the crude product shows multiple peaks close to the desired product peak.

  • Mass spectrometry reveals unexpected masses.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Racemization While less common with urethane-protected amino acids like Boc derivatives, racemization can still occur, especially with prolonged activation times or the use of certain bases. Use a weaker base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in slight excess. Minimize the pre-activation time before adding the activated amino acid to the resin.
Decomposition of Solvent DMF can slowly decompose to dimethylamine, which can react with the growing peptide chain.[1] Use high-purity, fresh DMF for all steps. If DMF degradation is suspected, switch to NMP, which is more stable.

Quantitative Data Summary

SolventExpected Coupling EfficiencyKey Considerations
DMF Good to ExcellentExcellent solvation properties.[1] Potential for decomposition.
NMP ExcellentSuperior solvation and higher stability than DMF, but more viscous and expensive.[1]
DCM Fair to GoodOften used in Boc-SPPS, but may lead to lower yields with difficult couplings due to poorer solvation of the peptide-resin.[1]
DMF/DCM (1:1) Good to Very GoodBalances the good swelling properties of DCM with the superior solvating power of DMF.
DMF with 5% DMSO Very Good to ExcellentDMSO can help to disrupt secondary structures and improve solvation of aggregating sequences.

Experimental Protocol: this compound Coupling

This protocol provides a general guideline for the manual solid-phase coupling of this compound.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (2.9-4.9 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF (high purity)

  • DCM (for washing)

  • Piperidine (B6355638) (20% in DMF for Fmoc deprotection if applicable)

  • Bromophenol Blue test reagents

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection (if necessary): If the N-terminal protecting group is Fmoc, deprotect with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound and HATU in a minimal amount of DMF.

    • Add DIPEA to the mixture and allow it to pre-activate for 1-2 minutes. The solution should change color.

  • Coupling:

    • Add the activated this compound solution to the washed and drained resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring:

    • Take a small sample of the resin beads, wash them thoroughly with DMF, and perform a Bromophenol Blue test to check for the presence of free amines.

    • If the test is positive (blue/green), a second coupling is recommended.

  • Washing: Once the coupling is complete (negative BPB test - yellow), wash the resin thoroughly with DMF (5 times) and DCM (5 times).

  • Capping (Optional but Recommended): To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

  • Drying: Dry the resin under vacuum before proceeding to the next step in the synthesis.

Visual Guides

Troubleshooting_Workflow start Low this compound Coupling Efficiency check_solvent Is the solvent optimal? (e.g., using DCM) start->check_solvent change_solvent Switch to DMF or NMP check_solvent->change_solvent No check_reagent Is the coupling reagent potent enough? check_solvent->check_reagent Yes change_solvent->check_reagent change_reagent Use HATU, HBTU, or PyBOP check_reagent->change_reagent No check_time Is the reaction time sufficient? check_reagent->check_time Yes change_reagent->check_time increase_time Increase coupling time (e.g., 4h or overnight) check_time->increase_time No check_aggregation Is peptide aggregation suspected? check_time->check_aggregation Yes double_couple Perform a double coupling increase_time->double_couple double_couple->check_aggregation add_disruptor Add DMSO to DMF check_aggregation->add_disruptor Yes success Improved Coupling Efficiency check_aggregation->success No add_disruptor->success

Caption: Troubleshooting workflow for low this compound coupling efficiency.

Caption: Diagram illustrating the steric hindrance in this compound coupling.

References

Validation & Comparative

The Structure-Activity Relationship of Dolastatin 10 Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potent cytotoxic pentapeptide, dolastatin 10, originally isolated from the sea hare Dolabella auricularia, has been a focal point of anticancer research for decades. Its analogues, collectively known as auristatins, are critical components of several approved antibody-drug conjugates (ADCs). The synthesis of these complex molecules often involves key building blocks, one of which is dolaproine, frequently used in its N-Boc-protected form (N-Boc-dolaproine) during peptide assembly. While modifications of the this compound unit itself are not the direct subject of structure-activity relationship (SAR) studies, the dolaproine moiety is a crucial part of the final active compound. This guide provides a comparative analysis of the SAR of various dolastatin 10 analogues, focusing on how modifications to the overall peptide structure influence biological activity.

Comparative Analysis of Cytotoxic Activity

The potency of dolastatin 10 and its analogues is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data presented below summarizes the in vitro cytotoxicity of several N-terminal modified analogues of monomethylauristatin F (MMAF), a well-known dolastatin 10 derivative.

CompoundN-Terminal Amino AcidModification from MMAFIC50 (μM) against HCT 116 Cells
MMAF (3) L-Valine (monomethylated)Reference Compound2.50
19a L-ValineN-demethylation of MMAF0.25
19b Glycine (B1666218)Replacement of N-methyl-L-valine17.96
19c L-AlanineReplacement of N-methyl-L-valine0.30
19d L-PhenylalanineReplacement of N-methyl-L-valine0.62
19e L-LeucineReplacement of N-methyl-L-valine0.41

From this data, several key SAR insights can be drawn:

  • N-Terminal Methylation: The removal of the N-terminal methyl group in MMAF to give the L-valine analogue 19a results in a 10-fold increase in potency.

  • Steric Bulk at the N-Terminus: Replacing the N-methyl-L-valine of MMAF with a less bulky amino acid like glycine (19b ) leads to a significant decrease in activity. However, analogues with other bulky, natural amino acids such as L-alanine (19c ), L-phenylalanine (19d ), and L-leucine (19e ) exhibit enhanced potency compared to MMAF.

Further studies on other dolastatin 10 analogues have revealed additional SAR principles:

  • C-Terminal Modifications: The C-terminal residue significantly impacts both potency and physicochemical properties. For instance, monomethyl auristatin E (MMAE), which has a norephedrine (B3415761) moiety at its C-terminus, is highly potent and cell-permeable. In contrast, MMAF, with a C-terminal phenylalanine, exhibits attenuated antitumor activity, with IC50 values often over 100-fold higher than those for MMAE.[1]

  • The Central Core: The central peptide core, which includes the dolaproine unit, is generally considered crucial for maintaining the active conformation of the molecule.

Key Signaling Pathways and Experimental Workflows

The primary mechanism of action for dolastatin 10 and its analogues is the inhibition of tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

G cluster_0 Dolastatin Analogue Dolastatin Analogue Tubulin Tubulin Dolastatin Analogue->Tubulin Binds to Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibits Polymerization G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis G cluster_workflow Experimental Workflow Synthesis of Building Blocks Synthesis of Building Blocks Peptide Coupling Peptide Coupling Synthesis of Building Blocks->Peptide Coupling e.g., this compound Deprotection & Purification Deprotection & Purification Peptide Coupling->Deprotection & Purification Characterization Characterization Deprotection & Purification->Characterization NMR, MS In Vitro Cytotoxicity Assay In Vitro Cytotoxicity Assay Characterization->In Vitro Cytotoxicity Assay SAR Analysis SAR Analysis In Vitro Cytotoxicity Assay->SAR Analysis

References

In Vitro Validation of Auristatins Synthesized with N-Boc-dolaproine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of auristatins synthesized using N-Boc-dolaproine as a key building block. We will delve into their cytotoxic activity and mechanism of action, presenting supporting experimental data and detailed protocols to aid in the evaluation of these potent anti-cancer agents.

Comparative Efficacy Analysis: Cytotoxicity

The in vitro cytotoxicity of novel auristatin analogues, synthesized with modified dolaproine (Dap) subunits derived from this compound, was evaluated against established cancer cell lines. The data presented below compares the 50% growth inhibition (GI50) values of these analogues to Monomethyl Auristatin E (MMAE), a well-characterized and clinically utilized auristatin. The GI50 values were determined using a cell proliferation assay.

CompoundP1 SubunitP2 SubunitP4 (Dap) Subunit ModificationMOLM13 (GI50, nM)[1]SW780 (GI50, nM)[1]
MMAE (Reference) MeValValNone0.2241.27
Analogue 13a MeValVal4-N30.2791.48
Analogue 13b MeValAbu(3-N3)4-N30.2791.70
Analogue 13c DovAbu(3-N3)4-N30.057 0.550

Key Observation: The data indicates that modifications to the dolaproine subunit, originating from an this compound precursor, can significantly impact the cytotoxic potency of auristatins. Notably, analogue 13c , which incorporates an azide (B81097) modification on both the P2 and P4 subunits, demonstrated enhanced cytotoxic activity compared to the parent compound MMAE in both the MOLM13 (acute myeloid leukemia) and SW780 (bladder cancer) cell lines.[1] This suggests that strategic modifications of the auristatin backbone, facilitated by the synthetic route involving this compound, can lead to the development of more potent cytotoxic agents.

Mechanism of Action: Tubulin Polymerization Inhibition

Auristatins exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. The efficacy of auristatins in inhibiting tubulin polymerization can be quantified through in vitro assays that measure the concentration required for 50% maximal effect (EC50). While specific EC50 values for the this compound synthesized analogues in this guide are not publicly available, the general mechanism is well-established for the auristatin class.[4]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

Materials:

  • Cancer cell lines (e.g., MOLM13, SW780)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (auristatin analogues)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the auristatin analogues in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value for each compound using a dose-response curve fitting software.

Tubulin Polymerization Assay

This assay biochemically assesses the ability of a compound to inhibit the polymerization of tubulin into microtubules.[8][9]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Glycerol (for promoting polymerization)

  • Test compounds (auristatin analogues)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation: On ice, prepare a tubulin solution in the polymerization buffer containing GTP and glycerol.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate. Include a positive control (e.g., another known tubulin inhibitor like nocodazole) and a negative control (vehicle).

  • Initiation of Polymerization: Add the cold tubulin solution to each well.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance at 340 nm every minute for a set period (e.g., 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.[9]

  • Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. The EC50 value for inhibition of tubulin polymerization is calculated by plotting the extent of inhibition against the compound concentration.

Visualizing the Workflow and Mechanism

To better illustrate the processes described, the following diagrams were generated using Graphviz.

G cluster_synthesis Synthesis cluster_validation In Vitro Validation N-Boc-L-Prolinal N-Boc-L-Prolinal Aldol Condensation Aldol Condensation N-Boc-L-Prolinal->Aldol Condensation Intermediate Intermediate Aldol Condensation->Intermediate Further Steps Further Steps Intermediate->Further Steps This compound This compound Further Steps->this compound Peptide Coupling Peptide Coupling This compound->Peptide Coupling Auristatin Analogue Auristatin Analogue Peptide Coupling->Auristatin Analogue Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Auristatin Analogue->Cytotoxicity Assay (MTT) Tubulin Polymerization Assay Tubulin Polymerization Assay Auristatin Analogue->Tubulin Polymerization Assay GI50 Determination GI50 Determination Cytotoxicity Assay (MTT)->GI50 Determination EC50 Determination EC50 Determination Tubulin Polymerization Assay->EC50 Determination

Caption: Experimental workflow from synthesis to in vitro validation.

G Auristatin Auristatin Tubulin Dimers Tubulin Dimers Auristatin->Tubulin Dimers Binds to Microtubule Microtubule Auristatin->Microtubule Inhibits Polymerization Tubulin Dimers->Microtubule Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Cell Cycle Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Mechanism of action of auristatins.

References

A Comparative Guide to the Bioactivity of N-Boc-dolaproine Derived Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of antibody-drug conjugates (ADCs) derived from N-Boc-dolaproine, a key synthetic precursor to the potent dolastatin 10 analogue payloads. The performance of these auristatin-based ADCs is benchmarked against other classes of ADCs, supported by experimental data to inform payload selection and ADC development.

Data Presentation: Comparative Cytotoxicity of ADC Payloads

The in vitro cytotoxicity of ADCs, a primary measure of their potency, is typically determined by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of ADCs with different payloads against various cancer cell lines.

Cell LineADC TargetADC PayloadIC50 (ng/mL)Reference
CFPAC-1 (Pancreatic Cancer)Trop-2SY02-SN-380.83[1]
SY02-MMAE 1.19 [1]
MDA-MB-468 (Breast Cancer)Trop-2SY02-SN-380.47[1]
SY02-MMAE 0.28 [1]

Note: MMAE (monomethyl auristatin E) is a potent auristatin derivative synthesized using this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of this compound and the in vitro cytotoxicity assessment of ADCs.

Synthesis of this compound

This compound is a key intermediate in the synthesis of dolastatin 10 and its analogues. A common synthetic method is the Reformatsky reaction.

Materials:

  • Zinc powder

  • N-Boc-L-prolinaldehyde

  • An appropriate bromo- or chloro-ester (e.g., ethyl bromoacetate)

  • Tetrahydrofuran (THF)

  • Saturated ammonium (B1175870) chloride solution

  • Reagents for subsequent methylation and hydrolysis steps

Procedure:

  • Activate zinc powder in a reaction vessel.

  • In a separate flask, dissolve N-Boc-L-prolinaldehyde in THF.

  • Add the N-Boc-L-prolinaldehyde solution and the bromo-ester dropwise to the activated zinc suspension under an inert atmosphere.

  • Control the reaction temperature, typically between 25-35°C.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated ammonium chloride solution.

  • Extract the product with an organic solvent and purify the intermediate.

  • The resulting product then undergoes methylation and hydrolysis to yield this compound. The yield of each step is crucial, and intermediates should be purified to ensure high-quality final product.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Antibody-Drug Conjugates (ADCs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. A typical concentration range would span from 0.01 ng/mL to 1000 ng/mL. Remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells in triplicate. Include untreated cells as a control.[1]

  • Incubation: Incubate the plate for a period that is appropriate for the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value.

Visualizations: Diagrams of Key Processes

To visually represent the complex processes involved in ADC bioactivity, the following diagrams have been generated using the DOT language.

ADC_Bioactivity_Workflow cluster_synthesis ADC Preparation cluster_assay In Vitro Bioactivity Assay mAb Monoclonal Antibody conjugation Conjugation mAb->conjugation linker Linker linker->conjugation payload This compound derived Payload payload->conjugation ADC ADC Construct conjugation->ADC adc_treatment ADC Treatment (Serial Dilutions) ADC->adc_treatment cell_seeding Cell Seeding (96-well plate) cell_seeding->adc_treatment incubation Incubation (72-96h) adc_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Experimental workflow for ADC preparation and bioactivity assessment.

Microtubule_Depolymerization_Pathway cluster_adc_action ADC Internalization & Payload Release cluster_pathways Microtubule Disruption & Downstream Signaling cluster_myosin Myosin-II Dependent Pathway cluster_fak Myosin-II Independent Pathway ADC Auristatin-based ADC Receptor Tumor Cell Receptor ADC->Receptor Internalization Endocytosis Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (e.g., MMAE) Lysosome->Payload_Release Payload Released Payload (Auristatin) Payload_Release->Payload Tubulin Tubulin Payload->Tubulin binds & inhibits Microtubule_Depolymerization Microtubule Depolymerization Tubulin->Microtubule_Depolymerization disrupts assembly Rho_Activation Rho Activation Microtubule_Depolymerization->Rho_Activation FAK_Regulation FAK Regulation Microtubule_Depolymerization->FAK_Regulation G2M_Arrest G2/M Cell Cycle Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Myosin_II Myosin II Activation Rho_Activation->Myosin_II Myosin_II->G2M_Arrest FAK_Regulation->G2M_Arrest

Caption: Signaling pathway of auristatin-based ADCs via microtubule disruption.

References

A Comparative Guide to the Analytical Validation of Dolastatin 10 Analogs by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analytical validation of dolastatin 10 and its potent synthetic analogs, such as Monomethyl Auristatin E (MMAE) and Auristatin F (MMAF). Dolastatin 10 and its derivatives are highly cytotoxic microtubule inhibitors used as payloads in Antibody-Drug Conjugates (ADCs), making their accurate and precise quantification critical in research and drug development. This guide presents supporting experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Techniques: HPLC vs. LC-MS/MS

The choice between HPLC with ultraviolet (UV) detection and LC coupled with tandem mass spectrometry (LC-MS/MS) for the analysis of dolastatin 10 analogs depends on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on physicochemical interactions with a stationary phase, with detection via UV absorbance.Separation via liquid chromatography followed by mass-based detection of precursor and product ions.
Sensitivity Generally lower, with Limits of Detection (LOD) and Quantification (LOQ) in the ng/mL to µg/mL range.Significantly higher, with LOD and LOQ typically in the pg/mL to low ng/mL range.
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, highly selective due to the specific mass-to-charge ratio (m/z) of the analyte and its fragments.
Matrix Effects Less susceptible to matrix effects compared to LC-MS/MS.Prone to ion suppression or enhancement from matrix components, often requiring the use of a stable isotope-labeled internal standard for accurate quantification.
Instrumentation Cost Relatively lower initial investment and maintenance costs.Higher initial investment and more complex maintenance.
Typical Application Quality control of bulk drug substance and pharmaceutical formulations, stability-indicating assays.Bioanalytical studies (pharmacokinetics, metabolism), quantification in complex biological matrices, impurity profiling at trace levels.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the validation parameters for the quantification of dolastatin 10 analogs using HPLC and LC-MS/MS.

Table 1: HPLC Method Validation for a Dolastatin 10 Analog

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%
SpecificityNo interference from placebo and degradation products

Note: Data is representative and compiled from typical performance characteristics of validated HPLC methods for cytotoxic agents.

Table 2: LC-MS/MS Method Validation for Monomethyl Auristatin E (MMAE)

ParameterResult
Linearity Range1.01 - 2,200 ng/mL
Regression ModelQuadratic, weighted (1/concentration²)
Accuracy (% Deviation)Within ±25% for QC samples
Precision (% RSD)Within ±25% for QC samples
Recovery42.84%
StabilityStable for 4h (short-term), 4 weeks (long-term), 3 freeze/thaw cycles, and 12h post-preparation

Table 3: UPLC-MS/MS Method Validation for Simultaneous Determination of Five MMAE Metabolites

ParameterResult
Assay Range10 - 10,000 pg/mL
Validation Parameters MetLinearity, sensitivity, accuracy, precision, selectivity, recovery, matrix effect, and carryover

Experimental Protocols

Stability-Indicating HPLC Method for a Dolastatin 10 Analog

This protocol describes a typical stability-indicating reversed-phase HPLC (RP-HPLC) method.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Prepare a stock solution of the dolastatin 10 analog in methanol.

  • Prepare calibration standards by serial dilution of the stock solution.

  • For assay of a drug product, dissolve the formulation in a suitable solvent, sonicate, and filter.

3. Forced Degradation Studies:

  • Acid Hydrolysis: 1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 7 days.

  • Neutralize the acidic and basic solutions before injection.

LC-MS/MS Method for the Quantification of MMAE in Plasma

This protocol is based on a validated method for MMAE quantification in a biological matrix.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled MMAE).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

Analytical_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Sample Sample (Bulk Drug/Formulation/Plasma) Extraction Extraction / Dilution Sample->Extraction HPLC HPLC System Extraction->HPLC Inject LCMS LC-MS/MS System Extraction->LCMS Inject Specificity Specificity / Selectivity HPLC->Specificity LCMS->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD LOD / LOQ Precision->LOD Robustness Robustness LOD->Robustness Stability Stability Robustness->Stability

Analytical validation workflow for dolastatin 10 analogs.

Dolastatin10_Signaling_Pathway Dolastatin10 Dolastatin 10 / Analogs Tubulin α/β-Tubulin Dimers Dolastatin10->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Tubulin->Spindle Essential for Disruption Microtubule Disruption Microtubule->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Spindle_Defects Defective Mitotic Spindle Spindle->Spindle_Defects Spindle_Defects->G2M_Arrest

Signaling pathway of dolastatin 10 and its analogs.

Auristatin E vs. Auristatin F ADCs: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a cytotoxic payload is a critical decision in the design of effective and safe antibody-drug conjugates (ADCs). Among the most prominent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent tubulin inhibitors. This guide provides an objective, data-driven comparison of their performance, supported by experimental data, to inform payload selection in ADC development.

MMAE and MMAF are synthetic analogs of the natural antimitotic agent dolastatin 10.[1] Their primary mechanism of action involves the inhibition of tubulin polymerization, which leads to cell cycle arrest and ultimately apoptosis.[1][2] Despite their similar core structure and function, a key chemical distinction at the C-terminus dramatically influences their biological properties and therapeutic application. MMAE is a neutral molecule, whereas MMAF possesses a charged phenylalanine residue, rendering it more hydrophilic.[1][3] This difference significantly impacts cell permeability, the bystander killing effect, and the overall therapeutic window of the corresponding ADCs.[1][3]

Key Performance Differences at a Glance

PropertyAuristatin E (MMAE)Auristatin F (MMAF)References
Cell Membrane Permeability HighLow[3][]
In Vitro Bystander Killing PotentDecreased/Absent[3][5]
In Vivo Bystander Killing Demonstrated to cause complete tumor remission in admixed tumor modelsModerate tumor growth delay, no complete remissions[1][5]
Systemic Toxicity Higher potential for off-target toxicityLower systemic toxicity[1][]
Maximum Tolerated Dose (MTD) Generally lower than MMAF ADCsGenerally higher than MMAF ADCs[1]

In Vitro Efficacy: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. While direct head-to-head comparisons of the same antibody conjugated to both MMAE and MMAF are limited in publicly available literature, the data consistently demonstrates the high potency of both payloads. Free drug data clearly illustrates the inherently higher cytotoxicity of MMAE compared to the less permeable MMAF.[1][6]

ADC/Free DrugTarget Antigen/Cell LineIC50 (nmol/L)Reference
Free MMAENCI N870.7[6]
Free MMAFNCI N8788.3[6]
Free MMAEOE191.5[6]
Free MMAFOE19386.3[6]
Free MMAEHCT1168.8[6]
Free MMAFHCT1168,944[6]
cAC10-vcMMAECD30 / Karpas 299Potently cytotoxic[5]
cAC10-vcMMAFCD30 / Karpas 299Potently cytotoxic[5]
Trastuzumab-MMAFHER2 / NCI N870.09[6]
Pertuzumab-MMAFHER2 / NCI N870.07[6]
Trastuzumab-MMAFHER2 / OE190.18[6]
Pertuzumab-MMAFHER2 / OE190.16[6]

The Bystander Effect: A Critical Differentiator

The bystander effect, the ability of a cytotoxic payload to kill neighboring antigen-negative cells, is a key consideration for treating heterogeneous tumors.[3][7] MMAE, with its high membrane permeability, excels in this regard. Once released within a target cell, MMAE can diffuse into the tumor microenvironment and eradicate nearby cancer cells that do not express the target antigen.[1][3] In contrast, the charged nature of MMAF severely limits its ability to cross cell membranes, resulting in a minimal bystander effect.[3][7]

In Vitro Co-culture Bystander Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[7] A significant decrease in the viability of the antigen-negative cells indicates a potent bystander effect.[1]

In Vivo Admixed Tumor Model

This model provides a more clinically relevant assessment of the bystander effect. It involves implanting a mixture of antigen-positive and antigen-negative tumor cells into an animal model.[5] The efficacy of the ADC in eradicating the entire tumor mass, including the antigen-negative cells, is then evaluated.

ADCTumor ModelOutcome with MMAEOutcome with MMAFReference
cAC10-vcAdmixed CD30+ and CD30- tumors (Karpas 299 / Karpas-35R)Complete tumor remissionModerate tumor growth delay, no complete remissions[1][5]

Mechanism of Action and Bystander Effect Visualization

The following diagrams illustrate the generalized mechanism of action for auristatin-based ADCs and the key differences in the bystander effect between MMAE and MMAF.

ADC_Mechanism_of_Action General Mechanism of Action for Auristatin ADCs ADC 1. ADC binds to target antigen Internalization 2. Internalization via endocytosis ADC->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Cleavage 4. Linker cleavage & payload release Lysosome->Cleavage Tubulin 5. Payload binds to tubulin Cleavage->Tubulin Arrest 6. Inhibition of tubulin polymerization Tubulin->Arrest Apoptosis 7. Cell cycle arrest & apoptosis Arrest->Apoptosis

Caption: General mechanism of action for auristatin ADCs.

Bystander_Effect_Comparison MMAE vs. MMAF Bystander Effect cluster_MMAE MMAE ADC cluster_MMAF MMAF ADC TargetCell_MMAE Antigen-Positive Target Cell Release_MMAE MMAE Released TargetCell_MMAE->Release_MMAE BystanderCell_MMAE Antigen-Negative Bystander Cell Release_MMAE->BystanderCell_MMAE High Permeability Apoptosis_Bystander_MMAE Apoptosis BystanderCell_MMAE->Apoptosis_Bystander_MMAE TargetCell_MMAF Antigen-Positive Target Cell Release_MMAF MMAF Released TargetCell_MMAF->Release_MMAF BystanderCell_MMAF Antigen-Negative Bystander Cell Release_MMAF->BystanderCell_MMAF Low Permeability NoEffect No Effect BystanderCell_MMAF->NoEffect

Caption: Comparison of the bystander effect of MMAE and MMAF.

Therapeutic Implications

The choice between MMAE and MMAF as an ADC payload is a strategic one that depends on the specific therapeutic goals and the characteristics of the target tumor.

  • MMAE is a potent choice, particularly for heterogeneous tumors where its bystander effect can eradicate antigen-negative cancer cells.[1] However, this comes with a higher risk of off-target toxicities, necessitating careful dose optimization.[1]

  • MMAF offers a potentially safer alternative, with its limited cell permeability reducing the bystander effect and associated off-target toxicities.[1] This may allow for higher dosing and a wider therapeutic window, making it a suitable option for tumors with more homogeneous antigen expression or when a better safety profile is a primary concern.[1]

Experimental Protocols

In Vitro Co-culture Bystander Assay Workflow

This protocol outlines a typical workflow for assessing the bystander killing effect of an ADC in a co-culture system.[7]

Bystander_Assay_Workflow In Vitro Co-culture Bystander Assay Workflow Start Start CellPrep 1. Cell Line Preparation (Ag+ and fluorescently labeled Ag-) Start->CellPrep Seeding 2. Co-culture Seeding (Mix Ag+ and Ag- cells) CellPrep->Seeding Treatment 3. ADC Treatment (Varying concentrations) Seeding->Treatment Incubation 4. Incubation Treatment->Incubation Analysis 5. Cell Viability Analysis (Quantify fluorescent Ag- cells) Incubation->Analysis End End Analysis->End

Caption: Workflow for an in vitro co-culture bystander assay.

1. Cell Line Preparation:

  • Select an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line.

  • Transfect the Ag- cell line with a fluorescent protein (e.g., GFP or RFP) for easy identification and quantification.[7]

2. Co-culture Seeding:

  • Seed a mixture of Ag+ and Ag- cells in a 96-well plate. The ratio of Ag+ to Ag- cells should be optimized for the specific cell lines and experimental goals.[3]

3. ADC Treatment:

  • Treat the co-cultured cells with a range of concentrations of the ADC.

  • Include appropriate controls, such as untreated cells and cells treated with a non-binding control ADC.

4. Incubation:

  • Incubate the plate for a period sufficient to allow for ADC internalization, payload release, and induction of apoptosis (typically 72-96 hours).

5. Cell Viability Analysis:

  • Quantify the viability of the fluorescently labeled Ag- bystander cells using methods such as flow cytometry or high-content imaging.

  • A significant reduction in the number of viable Ag- cells in the presence of the target ADC, compared to controls, indicates a bystander effect.

In Vivo Admixed Tumor Model Protocol

This protocol describes a general procedure for evaluating the in vivo bystander effect of an ADC.[8]

1. Cell Preparation and Tumor Implantation:

  • Prepare a suspension of a mixture of antigen-positive and antigen-negative tumor cells.

  • Subcutaneously inject the cell mixture into the flank of immunocompromised mice.[8]

2. Tumor Growth and Treatment:

  • Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).[8]

  • Administer the ADC intravenously to the tumor-bearing mice. Include control groups receiving a vehicle or a non-binding control ADC.

3. Tumor Monitoring:

  • Measure tumor volume regularly (e.g., twice a week) using calipers.[8]

  • Monitor the health and body weight of the animals throughout the study.[8]

4. Endpoint and Analysis:

  • The study endpoint may be a specific tumor volume, a predetermined time point, or when signs of morbidity are observed.

  • Compare the tumor growth inhibition between the different treatment groups to assess the in vivo bystander efficacy. Complete tumor regression in the admixed model is a strong indicator of a potent bystander effect.[5]

References

Unveiling the Potency of Novel Dolastatin 10 Derivatives: A Comparative Guide to IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxic activity of novel dolastatin 10 derivatives. We delve into their IC50 values against various cancer cell lines, detail the experimental methodologies for in vitro assessment, and visualize the underlying signaling pathways and experimental workflows.

Dolastatin 10, a potent antineoplastic agent isolated from the sea hare Dolabella auricularia, and its synthetic analogs, the auristatins, are renowned for their profound cytotoxic effects at sub-nanomolar concentrations.[1] These compounds function by inhibiting tubulin polymerization, a critical process for cell division, thereby inducing cell cycle arrest and apoptosis.[2][3] This guide focuses on novel derivatives of dolastatin 10, presenting a comparative overview of their efficacy and the methodologies used to determine their half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Comparative Cytotoxicity of Dolastatin 10 and Its Derivatives

The cytotoxic potential of dolastatin 10 and its novel derivatives has been evaluated across a range of human cancer cell lines. The IC50 and GI50 (concentration for 50% growth inhibition) values, which are often used interchangeably to denote potency in this context, are summarized in the tables below. These values highlight the impact of structural modifications on the anticancer activity of the parent compound.

Table 1: In Vitro Cytotoxicity of Dolastatin 10 Against Various Cancer Cell Lines

Cancer Cell LineIC50/GI50 (nM)
L1210 (Leukemia)0.03[2]
NCI-H69 (Small Cell Lung Cancer)0.059[2]
DU-145 (Prostate Cancer)0.5[2]
HT-29 (Colon Cancer)0.06[2]
MCF7 (Breast Cancer)0.03[2]

Table 2: Comparative GI50 Values of Novel Dolastatin 10 Derivatives in the MOLM13 Cell Line

CompoundModificationGI50 (nM)
MMAE (Monomethyl auristatin E)Synthetic analog~0.25[4]
13a Azide (B81097) modification at P4 position0.224[4]
13b Azide modification at P2 and MeVal at P10.279[4]
13c Azide modifications at P2 and P4, Dov at P10.057 [4]
19 Macrocyclic analogPoor potency[4]

The data indicates that specific modifications to the dolastatin 10 scaffold can significantly influence its cytotoxic activity. For instance, the introduction of azide groups at both the P2 and P4 positions, as seen in compound 13c , resulted in enhanced potency compared to the well-known derivative MMAE.[4] Conversely, macrocyclization of the peptide led to a notable decrease in activity.[4]

Experimental Protocols for IC50 Determination

The determination of IC50 values is a cornerstone of anticancer drug screening. The most common method employed for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric technique that measures cell viability.

MTT Assay Protocol

This protocol outlines the standardized procedure for determining the IC50 of dolastatin 10 derivatives against adherent cancer cell lines.

Materials:

  • Dolastatin 10 derivative stock solution (in DMSO)

  • Selected adherent cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line in a suitable flask until it reaches 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count to ensure viability is above 90%.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Drug Treatment:

    • Prepare a series of dilutions of the dolastatin 10 derivative in complete culture medium from the stock solution. A common concentration range to test is 0.01 nM to 100 nM.

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the drug.

    • Incubate the plate for a further 48 to 72 hours.[6]

  • MTT Addition and Incubation:

    • After the drug incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[7][8]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.[7]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of >650 nm).[9]

    • Correct the absorbance readings by subtracting the average absorbance of the no-cell control wells.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[5]

Visualizing the Mechanisms of Action and Experimental Processes

To provide a clearer understanding of the biological and experimental frameworks, the following diagrams have been generated using Graphviz.

G Experimental Workflow for IC50 Determination cell_culture 1. Culture Cells (70-80% confluency) harvest 2. Harvest Cells (Trypsin-EDTA) cell_culture->harvest cell_count 3. Cell Counting (>90% viability) harvest->cell_count seeding 4. Seed Cells in 96-well Plate (5,000-10,000 cells/well) cell_count->seeding drug_prep 5. Prepare Drug Dilutions treatment 6. Treat Cells (48-72h incubation) drug_prep->treatment mtt_add 7. Add MTT Reagent (2-4h incubation) treatment->mtt_add solubilize 8. Solubilize Formazan (DMSO) mtt_add->solubilize read 9. Read Absorbance (570 nm) solubilize->read calc 10. Calculate % Viability read->calc plot 11. Plot Dose-Response Curve calc->plot ic50 12. Determine IC50 plot->ic50 G Signaling Pathway of Dolastatin 10-Induced Apoptosis dolastatin Dolastatin 10 Derivatives tubulin Tubulin dolastatin->tubulin Inhibition microtubule Microtubule Dynamics tubulin->microtubule mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M) mitotic_spindle->mitotic_arrest Disruption jnk JNK Pathway Activation mitotic_arrest->jnk bcl2 Bcl-2 Phosphorylation (Inactivation) mitotic_arrest->bcl2 bim Bim Release from Microtubules mitotic_arrest->bim mitochondria Mitochondrial Pathway jnk->mitochondria bcl2->mitochondria bim->mitochondria caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis

References

A Head-to-Head Comparison of Auristatin-Based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Auristatins, a class of potent microtubule-disrupting agents, have become a cornerstone in the development of antibody-drug conjugates (ADCs) for cancer therapy. Their high cytotoxicity, when coupled with the specificity of a monoclonal antibody, allows for targeted delivery to tumor cells, minimizing systemic toxicity. This guide provides an objective, data-driven comparison of different auristatin-based ADCs, focusing on their performance in preclinical and clinical settings. We delve into the key characteristics of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), the two most prominent auristatin derivatives, and compare the profiles of leading ADCs that utilize these payloads.

Core Components and Mechanism of Action

Auristatin-based ADCs are comprised of three key components: a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, a highly potent auristatin payload, and a linker that connects the two. The fundamental mechanism of action involves the binding of the ADC to the target antigen on the cancer cell surface, followed by internalization.[1] Once inside the cell, the linker is cleaved, releasing the auristatin payload. The free auristatin then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[2][3] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[3]

A key differentiator among auristatin payloads is their membrane permeability, which influences the "bystander effect."[4] This phenomenon, where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, is particularly relevant in heterogeneous tumors.

Comparative Analysis of Auristatin Payloads: MMAE vs. MMAF

The two most widely utilized auristatin derivatives in ADC development are MMAE and MMAF. While structurally similar, a key difference at the C-terminus dramatically impacts their biological activity.[5][6]

FeatureMonomethyl Auristatin E (MMAE)Monomethyl Auristatin F (MMAF)
Structure Uncharged C-terminusCharged C-terminal phenylalanine residue
Cell Permeability HighLow
Bystander Effect Potent bystander killing of neighboring antigen-negative cells.[4]Limited to no bystander effect.[4]
Potency (as free drug) Highly potentLess potent than MMAE as a free drug due to lower membrane permeability.[6]
Therapeutic Window Generally narrower due to potential for off-target toxicity from the bystander effect.[5]Potentially wider due to reduced off-target toxicity.[]
Linker Technology Typically conjugated via a cleavable linker (e.g., valine-citrulline) to enable payload release and bystander effect.Can be used with both cleavable and non-cleavable linkers. With non-cleavable linkers, the payload is released upon lysosomal degradation of the antibody.

Head-to-Head Comparison of Auristatin-Based ADCs

Several auristatin-based ADCs have received regulatory approval or are in late-stage clinical development. Below is a comparison of some prominent examples.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting cell growth. The following table summarizes representative IC50 values for different auristatin-based ADCs across various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

ADCTarget AntigenPayloadCell LineCancer TypeIC50 (ng/mL)Reference
Brentuximab vedotinCD30MMAEKarpas 299Anaplastic Large Cell Lymphoma~10[4]
Polatuzumab vedotinCD79bMMAESU-DHL-4Diffuse Large B-cell LymphomaNot explicitly stated in provided abstracts
Ladiratuzumab vedotinLIV-1MMAEMDA-MB-468Triple-Negative Breast Cancer~30[8]
cAC10-vcMMAFCD30MMAFKarpas 299Anaplastic Large Cell LymphomaPotently cytotoxic, comparable to MMAE version[4]
In Vivo Efficacy

Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs in a living organism. The following table summarizes findings from in vivo studies.

ADCCancer TypeAnimal ModelDosing RegimenOutcomeReference
Brentuximab vedotinAnaplastic Large Cell LymphomaSCID mice with Karpas 299 xenografts1 mg/kgSignificant tumor growth inhibition[4]
Polatuzumab vedotinDiffuse Large B-cell LymphomaNot explicitly stated in provided abstractsNot explicitly stated in provided abstractsImproved progression-free and overall survival in combination with BR[9]
Ladiratuzumab vedotinTriple-Negative Breast CancerNude mice with MDA-MB-468 xenografts2 mg/kgTumor regression[8]
MMAF-based anti-HER2 ADCHER2+ Gastric CancerNCI-N87 xenografts15 mg/kgTumor growth inhibition, increased survival with radiation[10]
Pharmacokinetic Properties

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug. The following table provides a summary of key pharmacokinetic parameters for some auristatin-based ADCs.

ADCPayloadHalf-Life (ADC)Half-Life (Free Payload)Cmax (Free Payload)AUC (Free Payload)Reference
MMAE-based ADCs (generalized)MMAE~2.5 - 4 days~2.5 daysDose-dependentDose-dependent[11]
DMUC5754A (anti-MUC16)MMAE1.7 - 4.9 days2.4 - 3.9 days~7 ng/mL (at 2.4 mg/kg)~54 ng/mL•day (at 2.4 mg/kg)[12]
MMAF (free drug)MMAFNot Applicable~2.5 hours (in rats)8276.76 ng/mL (IV, 5 mg/kg)65661.30 min*ng/mL (IV, 5 mg/kg)[13]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Tubulin Disruption and Apoptosis

The primary mechanism of action of auristatin-based ADCs is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3] Recent studies have also shown that auristatin-induced microtubule disruption can lead to endoplasmic reticulum (ER) stress, which contributes to the induction of immunogenic cell death (ICD).[14] This suggests a dual mechanism of action, combining direct tumor cell killing with the potential for a durable anti-tumor immune response.

Auristatin ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Auristatin ADC Antigen Tumor Antigen ADC->Antigen Binding Tumor Cell Tumor Cell Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Free Auristatin Free Auristatin Lysosome->Free Auristatin Linker Cleavage Tubulin Tubulin Free Auristatin->Tubulin Binding Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption Inhibition of Polymerization Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest ER Stress ER Stress Microtubule Disruption->ER Stress Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis ICD Immunogenic Cell Death ER Stress->ICD

Caption: Mechanism of action of auristatin-based ADCs.

Experimental Workflow: In Vitro Cytotoxicity Assay

A common method to assess the in vitro cytotoxicity of an ADC is the MTT assay, which measures the metabolic activity of viable cells.

In Vitro Cytotoxicity Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours (cell adherence) Seed_Cells->Incubate_24h Add_ADC Add serial dilutions of ADC Incubate_24h->Add_ADC Incubate_72h Incubate for 72 hours Add_ADC->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: General workflow for an in vitro ADC cytotoxicity assay.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an auristatin-based ADC in a cancer cell line.

Materials:

  • Cancer cell line expressing the target antigen

  • Complete cell culture medium

  • 96-well cell culture plates

  • Auristatin-based ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[15][16]

  • ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no ADC (vehicle control).[15][16]

  • Incubation: Incubate the plate for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[16][17]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

ADC Internalization Assay (Flow Cytometry)

Objective: To quantify the internalization of an auristatin-based ADC into target cells.

Materials:

  • Target antigen-expressing cancer cell line

  • Fluorescently labeled secondary antibody that binds to the ADC's primary antibody

  • Trypsin-EDTA

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and resuspend them in cold FACS buffer.

  • ADC Incubation: Incubate the cells with the ADC at a saturating concentration on ice for 1 hour to allow binding to the cell surface.

  • Internalization Induction: Transfer the cells to a 37°C incubator for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. Keep a control sample on ice (0-hour time point).[18]

  • Staining: At each time point, wash the cells with cold FACS buffer. For measuring remaining surface-bound ADC, stain the cells with a fluorescently labeled secondary antibody on ice.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).[18][19]

  • Data Analysis: The percentage of internalization at each time point is calculated as: (1 - (MFI at time x / MFI at time 0)) * 100.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an auristatin-based ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line for tumor implantation

  • Matrigel (optional)

  • Auristatin-based ADC

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or a mix with Matrigel) into the flank of the mice.[20][21]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[21][22]

  • ADC Administration: Administer the ADC (and vehicle control) to the respective groups via an appropriate route (e.g., intravenous injection). The dosing schedule will depend on the specific ADC and study design.[21]

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²) / 2).[21][22]

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Monitor the body weight of the mice as an indicator of toxicity.[21]

  • Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.[23]

Bystander Killing Assay (Co-culture Method)

Objective: To assess the ability of an MMAE-containing ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line, stably transfected to express a fluorescent protein (e.g., GFP)

  • 96-well plates

  • MMAE-based ADC

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate. Also, seed each cell type alone as controls.[1][24]

  • ADC Treatment: After the cells have adhered, treat the wells with the ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells when cultured alone.[1]

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by counting viable cells using a fluorescence microscope.[1][25]

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[1]

References

Unraveling the Cytotoxic Puzzle: A Comparative Guide to Dolaproine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides a comprehensive comparison of dolaproine stereoisomers, key components of the potent antimitotic agent dolastatin 10, and their differential impacts on cytotoxicity. By presenting key experimental data and detailed methodologies, this document aims to illuminate the critical role of stereochemistry in the design of novel anticancer therapeutics.

Dolaproine is a unique, modified amino acid residue that forms part of the pentapeptide dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Dolastatin 10 exhibits exceptionally high cytotoxicity against a wide range of cancer cell lines, primarily by inhibiting tubulin polymerization, a critical process in cell division. The precise stereochemical configuration of each of its amino acid residues, including dolaproine, is crucial for its potent biological activity. Alterations to the stereocenters within the dolaproine moiety have been shown to significantly impact the overall cytotoxicity of dolastatin 10 and its synthetic analogs.

Comparative Cytotoxicity of Dolastatin 10 Isomers with Dolaproine Modifications

The following table summarizes the available quantitative data on the cytotoxic effects of dolastatin 10 and its isomers with modifications in the dolaproine residue. The data highlights the critical nature of the stereochemistry at positions 9 and 10 of the dolaproine moiety for maintaining high cytotoxic potency.

CompoundModificationCell LineIC50 (nM)Reference
Dolastatin 10None (Natural Configuration)L1210 Murine Leukemia< 1[1]
Isomer with altered C(9) and C(10) in dolaproineReversal of configurationL1210 Murine Leukemia30-90[1]
Other isomers with dolaproine modificationsVarious alterationsL1210 Murine LeukemiaReduced cytotoxicity[2][3]

The Mechanism of Action: Inhibition of Tubulin Polymerization and Induction of Apoptosis

The primary mechanism by which dolastatin 10 and its active stereoisomers exert their cytotoxic effects is through the disruption of microtubule dynamics. By binding to tubulin, they inhibit its polymerization into microtubules, which are essential components of the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.

Several studies have indicated that this apoptotic cascade is mediated, at least in part, through the downregulation of the anti-apoptotic protein Bcl-2. The inhibition of tubulin polymerization acts as a signal that leads to a decrease in Bcl-2 levels, thereby promoting the apoptotic pathway.

Experimental Protocols

To ensure the reproducibility and clear understanding of the cited data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells (e.g., L1210 murine leukemia) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The dolaproine stereoisomers and control compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to the desired concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A set of wells with medium and solvent alone serves as a negative control.

  • Incubation: The plate is incubated for a further 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Purified bovine brain tubulin is prepared and stored at -80°C. Before use, it is thawed and pre-cleared by centrifugation.

  • Reaction Mixture: The reaction is carried out in a 96-well plate. Each well contains a reaction mixture consisting of a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and the test compound at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by the addition of tubulin to the reaction mixture. The final concentration of tubulin is typically between 1 and 2 mg/mL.

  • Monitoring Polymerization: The plate is immediately placed in a spectrophotometer or a plate reader capable of kinetic measurements at 340 nm. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time (e.g., for 30-60 minutes) at 37°C.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are determined from the kinetic curves. The inhibitory effect of the compound is expressed as the concentration required to inhibit tubulin polymerization by 50% (IC50).

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_cytotoxicity Cytotoxicity Evaluation cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Dolaproine Stereoisomers Purification Purification & Characterization Synthesis->Purification Treatment Treatment with Stereoisomers Synthesis->Treatment TubulinAssay Tubulin Polymerization Assay Synthesis->TubulinAssay CellCulture Cancer Cell Culture (e.g., L1210) CellCulture->Treatment MTT MTT Assay Treatment->MTT IC50 IC50 Determination MTT->IC50 ApoptosisAssay Apoptosis Assay IC50->ApoptosisAssay

Caption: Experimental workflow for evaluating dolaproine stereoisomers.

Signaling_Pathway Dolaproine Active Dolaproine Stereoisomer Tubulin Tubulin Dolaproine->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption leads to Bcl2 Bcl-2 (Anti-apoptotic) CellCycle->Bcl2 Downregulates Apoptosis Apoptosis CellCycle->Apoptosis Bcl2->Apoptosis

Caption: Signaling pathway of dolaproine-induced cytotoxicity.

References

Unveiling the Potency of Dolastatin 10 Analogs: A Comparative Guide to Tubulin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dolastatin 10 and its analogs as potent inhibitors of tubulin polymerization, a key mechanism in their anticancer activity. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia, is a highly potent antimitotic agent that has garnered significant interest in cancer research. Its mechanism of action involves the inhibition of tubulin polymerization, a critical process for microtubule formation and cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. The development of synthetic analogs of dolastatin 10 has been a key strategy to improve its therapeutic index and overcome limitations of natural supply. This guide focuses on the validation of tubulin polymerization inhibition by these analogs, providing a comparative analysis of their efficacy.

Comparative Efficacy of Dolastatin 10 and Its Analogs in Tubulin Polymerization Inhibition

The inhibitory activity of dolastatin 10 and its analogs on tubulin polymerization is typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for dolastatin 10 and several of its synthetic analogs, compiled from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

CompoundDescriptionTubulin Polymerization IC50 (µM)Cytotoxicity IC50 (nM)Reference Cell Line
Dolastatin 10 Natural Pentapeptide1.2[1]0.03[2]L1210
Dolastatin 10 Natural Pentapeptide2.2[2][3]0.06 (HT-29), 0.03 (MCF7)[2][3]HT-29, MCF7
Auristatin PE Analog with dolaphenine replaced by phenethylamineComparable to dolastatin 10Comparable to dolastatin 10Not Specified
Analog D5 Synthetic analogMore effective than other D1-D8 analogsNot SpecifiedHeLa
Cyclic Analog Macrocyclic derivative39[2]Significantly decreased vs. dolastatin 10L1210, HT-29
Isomer with altered C18/C19 Chiral isomerLoss of inhibitory activityReduced cytotoxicityL1210
Tripeptide Segment Dolavaline-valine-dolaisoleucine~30% as effective as dolastatin 10No activityL1210

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The following is a detailed methodology for a typical in vitro tubulin polymerization assay used to evaluate the inhibitory activity of dolastatin 10 analogs.

Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in turbidity (light scattering) of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.

Materials:

  • Purified tubulin (e.g., from bovine brain, >97% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA

  • Guanosine-5'-triphosphate (GTP) solution (10 mM)

  • Glycerol

  • Dolastatin 10 or analog stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Vinblastine)

  • Vehicle control (DMSO)

  • 96-well, clear bottom microplate

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare the tubulin polymerization buffer (GTB with 1 mM GTP and 10% v/v glycerol).

    • Reconstitute lyophilized tubulin in the polymerization buffer to a final concentration of 1-2 mg/mL. Keep the tubulin solution on ice to prevent premature polymerization.

    • Prepare serial dilutions of the dolastatin 10 analog and the positive control in the polymerization buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • Add a specific volume of the test compound dilutions, positive control, or vehicle control to the wells of the 96-well plate.

    • To initiate the polymerization reaction, add the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for a period of 60-90 minutes.

  • Data Analysis:

    • Subtract the initial absorbance reading (time zero) from all subsequent readings for each well.

    • Plot the change in absorbance versus time for each concentration of the test compound and controls.

    • Determine the rate of polymerization from the slope of the linear phase of the polymerization curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the mechanism of action of dolastatin 10 analogs, the following diagrams are provided in DOT language.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_buffer Prepare Polymerization Buffer prep_tubulin Reconstitute Tubulin prep_buffer->prep_tubulin prep_compounds Prepare Compound Dilutions prep_tubulin->prep_compounds add_compounds Add Compounds to Plate prep_compounds->add_compounds add_tubulin Add Tubulin to Initiate add_compounds->add_tubulin incubate Incubate at 37°C add_tubulin->incubate read_abs Read Absorbance at 340 nm incubate->read_abs plot_curves Plot Polymerization Curves read_abs->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50

Caption: Experimental workflow for the in vitro tubulin polymerization inhibition assay.

G dolastatin Dolastatin 10 Analog tubulin α/β-Tubulin Dimers dolastatin->tubulin Binds to Vinca (B1221190) domain microtubules Microtubule Polymer dolastatin->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to bcl2 Bcl-2 (anti-apoptotic) g2m_arrest->bcl2 Downregulation apoptosis Apoptosis g2m_arrest->apoptosis Induces bcl2->apoptosis Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of N-Boc-Dolaproine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. N-Boc-dolaproine, a key building block in the synthesis of complex molecules, requires a diligent and informed approach to its disposal to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, reinforcing a culture of safety and responsibility in the laboratory.

Essential Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific safety protocols. Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

This compound is classified with the following hazards:

  • Causes skin irritation[1][2]

  • Causes serious eye irritation[1][2]

  • May cause respiratory irritation[1][2]

  • Harmful if swallowed[2][3]

In case of exposure, follow these first-aid measures:

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]

Quantitative Data Overview

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal.

PropertyValueReference
Molecular FormulaC₁₄H₂₅NO₅[1][4]
Molecular Weight287.35 g/mol [1]
Purity≥95%[3][4]
Physical FormSolid[3]
Storage4°C, stored under nitrogen[4]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound involves a chemical degradation process to convert it into less hazardous substances before final disposal. This procedure should be performed by trained personnel in a controlled laboratory setting.

Experimental Protocol: Deprotection and Neutralization

This procedure is adapted from established methods for the deprotection of Boc-protected amines.

Materials:

  • This compound waste

  • 3 M Hydrochloric Acid (HCl) solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate reaction vessel (e.g., beaker or flask)

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Preparation:

    • Quantify the amount of this compound waste to be treated.

    • Place the waste in a suitably sized reaction vessel equipped with a stir bar inside a chemical fume hood.

  • Acid-Mediated Deprotection:

    • For every 1 gram of this compound, slowly add 20 mL of 3 M HCl solution to the reaction vessel while stirring.

    • Control the addition rate to manage any potential heat generation. An ice bath can be used to maintain the temperature of the mixture.

    • Allow the mixture to stir at room temperature for a minimum of 4 hours to ensure the complete removal of the Boc protecting group.

  • Neutralization:

    • After the deprotection is complete, slowly add 1 M NaOH solution to the acidic mixture while continuing to stir. This neutralization reaction is exothermic, so add the base in small portions.

    • Monitor the pH of the solution periodically using pH indicator strips or a pH meter.

    • Continue adding the NaOH solution until the pH of the mixture is between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution contains dolaproine, tert-butanol, and salts.

    • Consult your institution's Environmental Health & Safety (EHS) department for final disposal guidance. In many cases, a neutralized aqueous solution of this nature can be disposed of down the drain with a copious amount of water, but institutional and local regulations must be followed.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Chemical Degradation cluster_disposal Final Disposal A Identify this compound Waste B Consult SDS and Institutional Protocols A->B C Don Appropriate PPE B->C D Perform Acid-Mediated Deprotection (3M HCl) C->D Proceed with caution in a fume hood E Neutralize Solution (1M NaOH to pH 6-8) D->E F Consult EHS for Final Disposal Approval E->F Ensure solution is neutralized G Dispose According to Institutional & Local Regulations F->G

References

Navigating the Safe Handling of N-Boc-Dolaproine: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling specialized chemical compounds like N-Boc-dolaproine. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans to foster a culture of safety and precision in your laboratory.

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Adherence to the following safety protocols is crucial to mitigate risks and ensure the well-being of all laboratory personnel.

Essential Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on established safety standards for similar chemical compounds.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical safety goggles or a face shieldMust meet ANSI Z87.1 standards. Provides protection against splashes and airborne particles. A face shield is recommended when there is a significant splash hazard.
Hands Double-gloving with chemical-resistant glovesAn inner and outer pair of nitrile gloves are recommended. This provides an extra layer of protection against potential tears or permeation. Gloves should be inspected for integrity before each use and changed immediately if contaminated or after extended use.
Body Laboratory coatA standard lab coat is required to protect skin and personal clothing from contamination. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be considered.
Respiratory NIOSH-approved respiratorA respirator is recommended when handling the solid form of this compound, especially when weighing or transferring, to prevent inhalation of dust particles. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Operational Workflow for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is critical for maintaining a safe and efficient workflow. The following diagram outlines the key steps involved.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Work Area and Equipment handling_reaction->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered.

  • Gather Materials: Assemble all necessary chemicals, glassware, and equipment. Inspect all items for any defects.

2. Handling:

  • Weighing: Carefully weigh the solid this compound within the fume hood to minimize the risk of inhalation.

  • Transfer: Use appropriate tools, such as a spatula, to transfer the compound to the reaction vessel. Avoid generating dust.

  • Procedure: Carry out the experimental protocol within the confines of the fume hood.

3. Cleanup and Disposal:

  • Decontamination: Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Waste Disposal: All waste materials, including contaminated gloves, wipes, and disposable equipment, must be disposed of as chemical waste in accordance with local, state, and federal regulations.[2][3] Solid waste should be collected in a designated, sealed container. Liquid waste should be stored in a properly labeled, sealed container.

  • Doffing PPE: Remove PPE in the designated area, being careful to avoid self-contamination. Dispose of single-use items in the appropriate chemical waste container. Wash hands thoroughly after removing all PPE.

Emergency Response Plan

In the event of an accidental spill or exposure, a swift and informed response is crucial. The following diagram outlines the immediate actions to be taken.

Emergency Response Plan for this compound Exposure cluster_spill Spill Response cluster_exposure Personal Exposure spill_evacuate Evacuate Immediate Area spill_notify Notify Supervisor and Safety Officer spill_evacuate->spill_notify spill_contain Contain Spill with Absorbent Material spill_notify->spill_contain spill_clean Clean and Decontaminate Area spill_contain->spill_clean exposure_remove Remove Contaminated Clothing skin_contact Skin Contact: Wash with Soap and Water for 15 min exposure_remove->skin_contact eye_contact Eye Contact: Flush with Water for 15 min exposure_remove->eye_contact inhalation Inhalation: Move to Fresh Air exposure_remove->inhalation ingestion Ingestion: Seek Immediate Medical Attention exposure_remove->ingestion seek_medical Seek Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Immediate actions for spills and personal exposure to this compound.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the medical personnel.[1]

By implementing these comprehensive safety measures and operational protocols, laboratories can significantly reduce the risks associated with handling this compound, ensuring a safer environment for groundbreaking research and development.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.